molecular formula C12H17N3O2 B025372 1-Piperazinepropionic acid, 4-(2-pyridinyl)- CAS No. 104373-85-5

1-Piperazinepropionic acid, 4-(2-pyridinyl)-

Katalognummer: B025372
CAS-Nummer: 104373-85-5
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: XQYZTEXKRYMSQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Piperazinepropionic acid, 4-(2-pyridinyl)- is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features a piperazine ring—a privileged structure in drug design—linked to a propionic acid chain and a 2-pyridinyl substituent. This specific molecular architecture is of significant interest for constructing novel bioactive molecules and probing biological mechanisms. Key Research Applications: Medicinal Chemistry & Drug Discovery: The piperazine moiety is a cornerstone in medicinal chemistry, found in a wide spectrum of therapeutic agents. Its incorporation into molecular structures is a established strategy to fine-tune critical properties like solubility, bioavailability, and binding affinity to biological targets. This compound serves as a versatile building block for developing new candidates with potential antiviral, anticancer, antipsychotic, and antidepressant activities . Pharmacophore Hybridization: This scaffold is ideally suited for the synthesis of hybrid molecules. The propionic acid functional group allows for further conjugation with other privileged structures, such as quinazolinones or benzazoles, a proven method to create novel compounds with enhanced or multi-targeted biological activities . Mechanistic Studies & Chemical Biology: Researchers can utilize this molecule to explore structure-activity relationships (SAR). The two nitrogen atoms in the piperazine ring offer distinct basicity (pKa), which profoundly influences the compound's interaction with enzymes and receptors, its ionization state, and its overall pharmacokinetic profile . Quality & Compliance: Supplied as a high-purity compound for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYZTEXKRYMSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146434
Record name 1-Piperazinepropionic acid, 4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104373-85-5
Record name 1-Piperazinepropionic acid, 4-(2-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104373855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazinepropionic acid, 4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-[4-(2-Pyridinyl)piperazin-1-yl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Reference: 27245-31-4 (Free Acid) | 100632-57-3 (Allyl Ester/Salt Derivatives)[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-[4-(2-pyridinyl)piperazin-1-yl]propanoic acid , a critical intermediate in the synthesis of "Long-Chain Arylpiperazines" (LCAPs).[1][2] This structural motif is a privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) such as the 5-HT1A serotonin receptor and D2 dopamine receptor .[2]

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing on the synthetic utility, zwitterionic behavior, and pharmacophore integration of this compound. This guide serves researchers designing multi-target ligands or PROTAC linkers where a piperazine core is required.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound consists of a piperazine ring N-substituted with a 2-pyridyl group and a propionic acid tail.[1][2] Its amphoteric nature (containing both a basic tertiary amine and an acidic carboxylate) dictates its solubility and reactivity profiles.[2]

Structural Specifications
PropertyData
IUPAC Name 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid
Common Name 1-Piperazinepropionic acid, 4-(2-pyridinyl)-
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
CAS (Free Acid) 27245-31-4
CAS (Allyl Ester 2HCl) 100632-57-3
pKa (Acidic) ~4.55 (Carboxylic acid)
pKa (Basic) ~8.4 (Piperazine N1)
LogP ~0.6 (Hydrophilic at physiological pH)
Appearance White to off-white crystalline solid
The Zwitterionic Challenge

In neutral aqueous solutions, this compound exists primarily as a zwitterion. The carboxylic acid is deprotonated (


), and the N1-piperazine nitrogen is protonated (

).[2]
  • Implication for Synthesis: Extraction from water is difficult at neutral pH.[2]

  • Implication for Chromatography: Requires buffered mobile phases (e.g., 0.1% Formic Acid or Ammonium Acetate) to prevent peak tailing on C18 columns.[2]

Synthetic Methodology

The most efficient route to this compound is the Michael Addition (aza-Michael) of 1-(2-pyridyl)piperazine to an acrylic acid derivative.[2] While direct addition to acrylic acid is possible, using an ester (methyl or ethyl acrylate) followed by hydrolysis often yields higher purity by avoiding zwitterionic trapping during the initial step.

Protocol: Aza-Michael Addition & Hydrolysis

Reaction Overview:

  • Nucleophile: 1-(2-Pyridyl)piperazine[1][2]

  • Electrophile: Ethyl Acrylate (or Acrylic Acid)[2]

  • Solvent: Ethanol (Green alternative: Water)[2]

Step-by-Step Experimental Workflow
  • Addition: Charge a reaction vessel with 1-(2-pyridyl)piperazine (1.0 eq) and Ethanol (5 volumes).

  • Activation: Add Ethyl Acrylate (1.1 eq) dropwise at room temperature.

    • Expert Note: The reaction is exothermic.[2] Control addition rate to maintain temp < 40°C to prevent polymerization of the acrylate.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[2]

  • Hydrolysis: Once the intermediate ester is formed, add NaOH (2M aq, 2.0 eq) directly to the reaction mixture. Stir at 50°C for 2 hours.

  • Isolation (Critical Step):

    • Cool to room temperature.[2]

    • Adjust pH to the isoelectric point (approx pH 5.5–6.0) using 2M HCl.[2]

    • The zwitterionic product will precipitate.[2]

    • Filter the solid, wash with cold water, and dry under vacuum.

3.2 Synthetic Pathway Visualization

Synthesis Reactant1 1-(2-Pyridyl)piperazine (Nucleophile) Intermediate Ester Intermediate Reactant1->Intermediate Reflux, EtOH (Michael Addition) Reactant2 Ethyl Acrylate (Michael Acceptor) Reactant2->Intermediate Product 3-[4-(2-Pyridinyl)piperazin-1-yl] propanoic Acid (Target) Intermediate->Product 1. NaOH (Hydrolysis) 2. HCl to pH 6 (Isoelectric ppt)

Caption: Figure 1. Two-step synthesis via Michael Addition and subsequent hydrolysis to isolate the zwitterionic acid.[1]

Applications in Drug Discovery (LCAPs)

This compound is a classic Long-Chain Arylpiperazine (LCAP) building block.[2]

The Pharmacophore Model

The 2-pyridylpiperazine moiety is a "privileged structure" that mimics serotonin (5-HT).[2] By attaching a propionic acid tail, researchers create a linker that allows this "warhead" to be attached to other lipophilic domains.[2]

  • Head Group (Arylpiperazine): Binds to the orthosteric site of 5-HT1A/D2 receptors.[2]

  • Linker (Propionic Chain): Provides the optimal distance (approx 3-4 carbons including the amide bond formed later) to interact with the aspartic acid residue in the receptor binding pocket.[2]

  • Tail (Acid Handle): Allows amide coupling to secondary pharmacophores (e.g., quinolines, napthyls) to tune selectivity or create "dual-target" drugs.[2]

Pharmacophore Diagram

Pharmacophore Warhead Arylpiperazine Head (5-HT1A Recognition) Linker Propyl Chain (Distance Spacer) Warhead->Linker N1 Attachment Target Receptor Interaction: Asp-3.32 (Salt Bridge) Warhead->Target Binding Handle Carboxylic Acid (Conjugation Handle) Linker->Handle

Caption: Figure 2. Structural role of the compound in Long-Chain Arylpiperazine (LCAP) ligand design.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

NMR Expectations (D₂O/NaOD)
  • Pyridine Ring: 4 protons in the aromatic region (δ 6.5 – 8.2 ppm).[2]

  • Piperazine Ring: Two triplets/multiplets around δ 2.5 – 3.5 ppm.[2] The protons nearest the pyridine ring will be more deshielded.

  • Propionic Chain:

    • Triplet at ~δ 2.4 ppm (

      
       adjacent to Carbonyl).[2]
      
    • Triplet at ~δ 2.7 ppm (

      
       adjacent to Nitrogen).[2]
      
Mass Spectrometry (ESI)
  • Positive Mode (ESI+): Look for

    
    .[2]
    
  • Fragmentation: Common loss of the propionic acid tail or cleavage of the piperazine ring.

Safety & Handling (SDS Summary)

While not highly toxic, the compound exhibits irritant properties typical of piperazine derivatives.

  • GHS Classification:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3][4]

  • Handling: Use standard PPE (gloves, goggles).[2] Handle in a fume hood to avoid inhalation of dust.[2]

  • Storage: Store at 2–8°C. Hygroscopic; keep container tightly closed.

References

  • LookChem. (2025).[2] 3-Piperazin-1-yl-propionic acid - Structure and Applications. Link

  • PubChem. (2025).[2][5][6][4] 1-(2-Pyridyl)piperazine Compound Summary. National Library of Medicine.[2] Link[2]

  • López-Rodríguez, M. L., et al. (2002).[2][7] Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. (2025).[2] 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride Product Data. Link

  • ChemicalBook. (2025).[2][8] 3-Piperazin-1-yl-propionic acid Properties and Synthesis. Link

Sources

Technical Guide: Biological Activity & Applications of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 1-Piperazinepropionic acid, 4-(2-pyridinyl)- , a critical chemical scaffold in medicinal chemistry. It is designed for researchers investigating GPCR pharmacology, specifically serotonergic and adrenergic signaling pathways.

CAS Number: 88579-37-3 (Dihydrochloride salt context) Molecular Formula: C₁₂H₁₇N₃O₂ Molecular Weight: 235.28 g/mol Synonyms: 3-[4-(2-Pyridinyl)-1-piperazinyl]propanoic acid; 3-(4-(pyridin-2-yl)piperazin-1-yl)propanoic acid.

Part 1: Pharmacophore Analysis & Chemical Biology

The "Privileged" Aryl-Piperazine Scaffold

The core biological activity of this molecule stems from the 4-(2-pyridinyl)-1-piperazinyl moiety. In medicinal chemistry, aryl-piperazines are classified as "privileged structures" due to their inherent ability to bind with high affinity to multiple G-Protein Coupled Receptors (GPCRs).

  • Pharmacophore "Warhead": The 1-(2-pyridinyl)piperazine (1-PP) domain mimics the ethylamine side chain of biogenic amines (serotonin, dopamine, norepinephrine).

  • The Propionic Acid "Tail": The propionic acid group at the N1 position serves two critical functions:

    • Solubility & Zwitterionic Character: At physiological pH, the carboxylic acid is deprotonated (COO⁻) and the piperazine nitrogen is protonated (NH⁺), creating a zwitterion that improves aqueous solubility but limits passive blood-brain barrier (BBB) permeability compared to non-polar analogs.

    • Synthetic Handle: It provides a reactive carboxylate site for amide coupling, allowing researchers to conjugate this pharmacophore to larger scaffolds, fluorophores, or solid-phase resins without disrupting the receptor-binding "warhead."

Target Receptor Profiles

While the propionic acid derivative itself is often an intermediate, its biological profile mirrors the class of Azapirones (e.g., Buspirone, Gepirone).

Target ReceptorInteraction TypeBiological Effect
5-HT1A (Serotonin) Partial Agonist / AntagonistAnxiolytic, antidepressant effects. Modulates presynaptic autoreceptors.
Alpha-2 Adrenergic AntagonistEnhances norepinephrine release; potential utility in depression and cognition.
Dopamine D2/D3 Antagonist / Partial AgonistAntipsychotic potential; modulates motor control and reward pathways.
Dopamine D4 Antagonistimplicated in cognitive functions; "atypical" antipsychotic profile.

Critical Insight: The addition of the propionic acid chain (3-carbon linker) generally retains receptor affinity but alters pharmacokinetics. To achieve CNS penetration, this molecule is frequently converted into an ester or amide derivative.

Part 2: Mechanistic Pharmacology

Signaling Pathway (5-HT1A/D2)

The 4-(2-pyridinyl) moiety preferentially targets Gi/o-coupled GPCRs. Upon binding, the molecule induces a conformational change that prevents the exchange of GDP for GTP on the Gα subunit (antagonism) or promotes it weakly (partial agonism).

Key Downstream Effects:

  • Inhibition of Adenylyl Cyclase: Reduced cAMP levels.

  • Activation of GIRK Channels: G-protein-gated Inwardly Rectifying Potassium channels open, causing hyperpolarization of the neuron (inhibitory effect).

Visualization: GPCR Signaling Cascade

The following diagram illustrates the pathway modulated by the 1-PP pharmacophore.[1]

GPCR_Signaling Ligand 1-Piperazinepropionic acid (Derivative) Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation/Inhibition AC Adenylyl Cyclase G_Protein->AC Inhibits (-) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activates (+) cAMP cAMP Levels AC->cAMP Decreases Effect Neuronal Hyperpolarization (Inhibition) GIRK->Effect Membrane Potential

Caption: Signal transduction pathway for Gi/o-coupled receptors targeted by pyridinyl-piperazine derivatives. Note the dual effect: cAMP reduction and GIRK channel activation.

Part 3: Experimental Protocols

Synthesis via Michael Addition

This protocol describes the generation of the title compound from 1-(2-pyridyl)piperazine.

Reagents:

  • 1-(2-Pyridyl)piperazine (1.0 eq)

  • Acrylic Acid (1.1 eq) or Ethyl Acrylate (for ester intermediate)

  • Solvent: Ethanol or Toluene

  • Catalyst: None (autocatalytic) or trace Acetic Acid

Workflow:

  • Dissolution: Dissolve 10 mmol of 1-(2-pyridyl)piperazine in 20 mL of ethanol.

  • Addition: Dropwise add 11 mmol of acrylic acid at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of amine by TLC (Mobile phase: MeOH:DCM 1:9).

  • Isolation:

    • If solid precipitates:[2] Cool to 4°C, filter, and wash with cold ethanol.

    • If oil:[3] Evaporate solvent.[2] Recrystallize from Isopropanol/Ether.

  • Salt Formation (Optional): Dissolve free acid in ethanol and add HCl/Ether to precipitate the dihydrochloride salt (CAS 88579-37-3 context).

In Vitro Receptor Binding Assay (Membrane Displacement)

To validate biological activity, use a radioligand displacement assay.[4]

Objective: Determine the Ki (binding affinity) of the compound for the 5-HT1A receptor.

Materials:

  • Membrane Prep: CHO cells overexpressing human 5-HT1A.

  • Radioligand: [³H]-8-OH-DPAT (0.5 nM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Step-by-Step Protocol:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10–20 µg protein).

    • 50 µL [³H]-8-OH-DPAT.

    • 50 µL Test Compound (1-Piperazinepropionic acid derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Part 4: Data Summary & Physicochemical Properties

PropertyValueSignificance
LogP (Predicted) ~0.5 – 0.9Low lipophilicity due to acid group; indicates poor BBB penetration without modification.
pKa (Acid) ~4.2Ionized at physiological pH.
pKa (Piperazine N) ~8.5Protonated at physiological pH.
H-Bond Donors 1Carboxylic acid OH.
H-Bond Acceptors 4Pyridine N, Piperazine Ns, Carbonyl O.
Topological Polar Surface Area ~50 ŲGood oral bioavailability potential (Rule of 5 compliant).

References

  • Glennon, R. A., et al. (1988). "Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry. Link

  • Bettry, C., et al. (2023). "1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2." International Journal of Molecular Sciences. Link

  • Santa Cruz Biotechnology. "3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride Product Data." SCBT.com. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 13: 1-(2-Pyrimidinyl)- and 1-(2-pyridinyl)piperazine derivatives with alpha-adrenolytic and anxiolytic-like properties." Archiv der Pharmazie. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12217357 (3-(4-(Pyridin-2-yl)piperazin-1-yl)propanoic acid)." PubChem. Link

Sources

Technical Monograph: 4-(2-Pyridinyl)-1-piperazinepropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-(2-Pyridinyl)-1-piperazinepropionic Acid (also known as 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid).

A Functionalized Scaffold for GPCR Ligand Design and Conjugation[1]

Part 1: Executive Summary & Chemical Identity[1]

4-(2-Pyridinyl)-1-piperazinepropionic acid represents a critical "linker-equipped" variant of the privileged arylpiperazine pharmacophore .[1] While the core 1-(2-pyridyl)piperazine moiety is a well-established ligand for serotonin (5-HT) and dopamine (D2) receptors, the addition of the propionic acid tail at the N1 position transforms it into a versatile building block.[1] This carboxylate handle allows for the attachment of the pharmacophore to larger scaffolds, fluorescent probes, or solid-phase resins without disrupting the essential receptor-binding domain.[1]

Chemical Identification
PropertyDetail
Systematic Name 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid
Common Synonyms 4-(2-Pyridyl)-1-piperazinepropionic acid; 1-(2-Carboxyethyl)-4-(2-pyridyl)piperazine
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol (Free Base)
Core Pharmacophore 1-(2-Pyridyl)piperazine (CAS: 34803-66-2)
Key Functionality Zwitterionic "Head-to-Tail" Linker

Part 2: Synthesis & Reaction Protocol

The synthesis of this compound relies on the Michael Addition of the secondary amine (1-(2-pyridyl)piperazine) to an acrylate acceptor.[1] This route is preferred over alkylation with halo-acids due to higher atom economy and the avoidance of mutagenic alkylating agents.

Retrosynthetic Analysis

The molecule disconnects at the N1-C(propionic) bond.[1] The logical precursors are 1-(2-pyridyl)piperazine and Acrylic Acid (or its esters).[1]

Synthesis cluster_0 Step 1: Core Formation cluster_1 Step 2: Functionalization A 2-Chloropyridine C Intermediate: 1-(2-Pyridyl)piperazine A->C SnAr (n-BuOH, Reflux) B Piperazine (Excess) B->C E Ester Intermediate C->E Michael Addition (MeOH, 25°C) D Methyl Acrylate D->E F Target: 4-(2-Pyridinyl)-1- piperazinepropionic acid E->F Hydrolysis (HCl/H2O)

Figure 1: Retrosynthetic pathway utilizing Nucleophilic Aromatic Substitution (SnAr) followed by Michael Addition.[1]

Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Pyridyl)piperazine (Precursor)

Note: This step can be skipped if the precursor (CAS 34803-66-2) is sourced commercially.[1]

  • Reactants: Charge a reaction vessel with 2-chloropyridine (1.0 eq) and Piperazine (5.0 eq). The excess piperazine prevents the formation of the bis-pyridyl byproduct.[1]

  • Conditions: Reflux in n-butanol or isobutanol at 110°C for 12–18 hours.

  • Workup: Cool to room temperature. Distill off the solvent.[1] Partition the residue between water and Dichloromethane (DCM).[1] The product resides in the organic layer.[1]

  • Purification: Recrystallize from hexane or distill under reduced pressure.

Step 2: Michael Addition to Form the Propionic Acid Derivative

This protocol uses Methyl Acrylate followed by hydrolysis, which offers easier purification than using Acrylic Acid directly.[1]

  • Addition: Dissolve 1-(2-pyridyl)piperazine (10 mmol) in Methanol (20 mL).

  • Reaction: Add Methyl Acrylate (11 mmol, 1.1 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The secondary amine spot will disappear.

  • Hydrolysis: Add 2M NaOH (10 mL) directly to the reaction mixture. Stir at 50°C for 2 hours to cleave the methyl ester.

  • Isolation (Zwitterion Formation):

    • Cool the solution to 0°C.

    • Adjust pH to ~6.0–6.5 using 2M HCl. This is the isoelectric point where the zwitterion is least soluble.

    • Extract with n-Butanol or evaporate to dryness and triturate with Ethanol to remove NaCl.[1]

  • Salt Formation (Optional but Recommended): To obtain the Dihydrochloride salt (more stable solid), treat the crude residue with HCl in Dioxane/Ether.[1]

Part 3: Analytical Characterization[1]

Trustworthy data is the bedrock of application science. The following parameters validate the identity of the synthesized compound.

Expected NMR Profile (D₂O/DCl)
  • Pyridine Ring:

    • 
       8.1 (d, 1H, H-6): Characteristic deshielded proton adjacent to nitrogen.[1]
      
    • 
       7.8 (t, 1H, H-4).[1]
      
    • 
       7.2 (d, 1H, H-3).[1]
      
    • 
       6.9 (t, 1H, H-5).[1]
      
  • Piperazine Core:

    • Two multiplets around

      
       3.5–4.0 ppm (due to protonation of nitrogens).[1]
      
  • Propionic Chain:

    • 
       3.4 (t, 2H, N-CH ₂-CH₂-COOH).[1]
      
    • 
       2.8 (t, 2H, N-CH₂-CH ₂-COOH).[1]
      
Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion (+).[1]

  • Target Ion [M+H]⁺: m/z 236.14.

  • Fragmentation: Expect a major fragment at m/z 164 (loss of the propionic acid tail via retro-Michael or inductive cleavage) and m/z 121 (pyridin-2-yl-NH-CH₂⁺).[1]

Part 4: Pharmacological Applications[1][2][3][4]

The 4-(2-pyridinyl)piperazine moiety is a "privileged structure" in medicinal chemistry, serving as a core scaffold for drugs targeting the Central Nervous System (CNS).[1]

Structural Relationship to Approved Drugs

The target molecule acts as a fragment mimic for several blockbuster drugs.

Drug NameIndicationStructural Homology
Azaperone AntipsychoticContains the 1-(2-pyridyl)piperazine core linked to a butyrophenone.[1]
Buspirone AnxiolyticPyrimidinyl-piperazine analog (bio-isostere).[1]
Mirtazapine AntidepressantFused pyridinyl-piperazine ring system.[1]
Mechanism of Action (Pharmacophore)

The pyridinyl nitrogen and the N4-piperazine nitrogen form a critical hydrogen bond acceptor/donor motif that interacts with Aspartate residues in the transmembrane domain of GPCRs (specifically 5-HT₁A and D₂ receptors).[1]

The propionic acid tail in this specific derivative serves as a non-interfering tether .[1] It allows researchers to:

  • Create Prodrugs: Esterify the acid to improve blood-brain barrier (BBB) penetration.[1]

  • Immobilize Ligands: Couple the acid to amine-functionalized beads for affinity chromatography to purify receptor proteins.

  • Fluorescent Labeling: React with amine-reactive fluorophores (e.g., FITC-CAD) to track receptor internalization.[1]

Pharmacophore Core Piperazine Ring (Scaffold) Tail Propionic Acid (Conjugation Handle) Core->Tail N1 Attachment Head 2-Pyridyl Group (Receptor Binding) Head->Core N4 Attachment Target GPCR Binding Pocket (Asp-3.32) Head->Target H-Bond / Pi-Stacking Tail->Target No Steric Clash (Solvent Exposed)

Figure 2: Pharmacophore mapping showing the functional roles of each domain.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Signal Word: Warning.

  • Handling:

    • This compound is zwitterionic.[1] In aqueous solution at neutral pH, it may exhibit low solubility.[1]

    • Incompatibility: Avoid strong oxidizing agents.[1]

    • Storage: Store at -20°C. Hygroscopic (especially as the HCl salt).

  • Disposal: Incineration with afterburner and scrubber (contains Nitrogen).[1]

References

  • Santa Cruz Biotechnology. 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride - Product Data.[1] Retrieved from [1]

  • Saari, W. S., et al. (1983).[1] "Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists."[1] Journal of Medicinal Chemistry, 26(12), 1696–1701.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94459: 1-(2-Pyridinyl)piperazine.[1] Retrieved from [1]

  • ChemicalBook. Synthesis of 3-(pyridin-2-ylamino)propanoic acid. (Analogous Michael Addition protocol). Retrieved from

  • Patent US4452790A. Piperazinyl-substituted pyridines and pyrimidines.[1] (Describes the utility of the pyridyl-piperazine scaffold in drug synthesis).

Sources

The 2-Pyridylpiperazine-Propionic Acid Scaffold: Synthesis, Functionalization, and Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable protocols, mechanistic insight, and structural-activity relationships (SAR).

Technical Guide | Version 2.0 Topic: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- derivatives and analogs Core Scaffold: 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid[1][2]

Executive Summary: The "Privileged" Linker

In medicinal chemistry, the 1-(2-pyridyl)piperazine (1-PyP) moiety is classified as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse receptors, most notably 5-HT1A (serotonin) , D2 (dopamine) , and


-adrenergic  receptors.

The specific derivative 3-[4-(2-pyridinyl)-1-piperazinyl]propanoic acid (CAS: 20538-12-9) serves as a critical bifunctional linker.[1][2] It combines the CNS-active 1-PyP headgroup with a propionic acid tail, enabling the attachment of lipophilic domains, fluorophores, or secondary pharmacophores via amide coupling. This scaffold is foundational in the design of "long-chain" arylpiperazines (LCAPs), a class of drugs including buspirone and gepirone analogs.

Key Applications:

  • CNS Therapeutics: Anxiolytics and antipsychotics targeting 5-HT1A/D2.[1][2]

  • Chemical Biology: Synthesis of fluorescent probes (e.g., naphthalimide sensors) for metal ion detection.[2]

  • Cardiovascular:

    
    -adrenoreceptor antagonists for hypertension.[1][2]
    

Chemical Architecture & Synthesis Strategy

The synthesis of the core acid is most efficiently achieved via a Michael Addition of 1-(2-pyridyl)piperazine to an acrylate derivative, followed by hydrolysis.[2] Direct alkylation with 3-halopropionic acids is possible but often suffers from lower yields due to competitive elimination reactions.[1][2]

Retrosynthetic Analysis

The target molecule consists of a basic piperazine ring N-alkylated with a carboxy-ethyl chain.[1][2] The 2-pyridyl attachment at N4 is critical for receptor binding (mimicking the indole ring of serotonin).[1][2]

Visualization: Synthesis Workflow

The following diagram outlines the optimized synthetic route, moving from precursors to the active amide derivatives.

SynthesisWorkflow Figure 1: Optimized Synthetic Pathway for 4-(2-pyridinyl)-1-piperazinepropionic acid derivatives. Precursor 1-(2-Pyridyl)piperazine (Nucleophile) Intermediate Ester Intermediate (Stable Oil) Precursor->Intermediate Michael Addition Solvent-free or EtOH, 80°C Reagent Ethyl Acrylate (Michael Acceptor) Reagent->Intermediate CoreAcid Core Acid Scaffold (Zwitterion/Salt) Intermediate->CoreAcid Hydrolysis 6M HCl or LiOH/THF Target Target Ligand (Amide Derivative) CoreAcid->Target Amide Coupling EDC/HOBt or HATU + R-NH2

Experimental Protocols

Protocol A: Green Synthesis of the Ester Intermediate

Use this protocol to generate the stable ester precursor.

Reagents:

  • 1-(2-Pyridyl)piperazine (1.0 eq)[1][2]

  • Ethyl acrylate (1.2 eq)

  • Solvent: Ethanol (or neat)

Methodology:

  • Charge: In a round-bottom flask, dissolve 1-(2-pyridyl)piperazine in minimal ethanol.

  • Addition: Add ethyl acrylate dropwise at room temperature to prevent exotherms.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1][2] The secondary amine spot (starting material) should disappear.[1][2]

  • Workup: Evaporate the solvent under reduced pressure. The residue is typically a pure oil that requires no chromatography.[1][2]

    • Checkpoint: If the oil is impure, pass through a short silica plug eluting with EtOAc/Hexane.[2]

Protocol B: Hydrolysis to the Acid (HCl Salt Form)

The free acid is zwitterionic and highly water-soluble, making isolation difficult. Isolating as the Dihydrochloride salt is recommended.

Reagents:

  • Ester intermediate (from Protocol A)

  • 6M Hydrochloric Acid (aqueous)

Methodology:

  • Hydrolysis: Dissolve the ester in 6M HCl (10 volumes).

  • Reflux: Heat to reflux (100°C) for 2–3 hours.

  • Isolation: Concentrate the solution to dryness in vacuo.

  • Trituration: Add acetone or diethyl ether to the residue and sonicate.[1][2] A white to off-white solid (the dihydrochloride salt) will precipitate.[1][2]

  • Filtration: Filter the solid and dry under vacuum over

    
    .
    
    • Yield: Typically >90%.[1][2][3]

    • Storage: Hygroscopic; store in a desiccator.[1][2]

Protocol C: Amide Coupling (General Procedure)

To generate bioactive derivatives (e.g., LCAPs).

  • Activation: Dissolve the Acid HCl salt (1.0 eq) in DMF. Add DIPEA (3.0 eq) to neutralize the salt.[1][2]

  • Coupling: Add HATU (1.1 eq) and stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the target amine (R-NH2, 1.0 eq).[1][2][4] Stir at RT for 12 hours.[1][2][4]

  • Purification: Dilute with water and extract with DCM. Wash organic layer with saturated

    
     and brine.[1][2] Purify via flash chromatography.
    

Pharmacology & Structure-Activity Relationships (SAR)[1][2]

The 4-(2-pyridinyl)-1-piperazinepropionic acid scaffold derives its potency from the specific orientation of the pyridine nitrogen and the piperazine ring.[1][2]

Receptor Binding Mechanics[1][2]
  • 5-HT1A Receptor: The protonated N4-nitrogen of the piperazine ring forms a crucial salt bridge with Asp116 in the receptor's transmembrane domain (TM3).[1][2] The 2-pyridyl ring interacts via

    
    -stacking with aromatic residues (e.g., Phe361 ).[1][2]
    
  • Dopamine D2: Similar binding topology, though the "linker" length (propionic acid chain) modulates selectivity between D2 and 5-HT1A.[1][2]

SAR Table: Substituent Effects[1][2]
RegionModificationEffect on Activity
Headgroup 2-Pyridyl (Ortho)Optimal. High affinity for 5-HT1A/D2.
4-Pyridyl (Para)Reduced 5-HT1A affinity; increased non-specific binding.[1][2]
PyrimidinylIncreases anxiolytic profile (Buspirone-like).[1][2]
Linker Propionic (C3)Optimal flexibility. Allows headgroup to reach binding pocket while tail interacts with secondary sites.[1][2]
Acetic (C2)Often too short; steric clash prevents deep pocket binding.[1][2]
Butyric (C4)Increases lipophilicity; may enhance D2 selectivity over 5-HT1A.[1][2]
Tail (Amide) Lipophilic ArylEnhances antagonist activity (e.g., N-phenyl amides).[1][2]
Imides (e.g., succinimide)Classic anxiolytic profile (Buspirone/Gepirone style).[2]
Visualization: Pharmacophore Interactions

The diagram below illustrates the binding logic of the scaffold within a generic GPCR binding pocket.

SAR_Logic Figure 2: Pharmacophore mapping of the 2-pyridylpiperazine scaffold at the 5-HT1A receptor interface. Asp116 Aspartate 116 (Anionic Site) AroPocket Aromatic Pocket (Phe/Trp) SecSite Secondary Binding Site (Lipophilic/Polar) PiperazineN Piperazine N4 (Protonated) PiperazineN->Asp116 Ionic Bond LinkerChain Propionic Linker (Spacer) PiperazineN->LinkerChain PyridylRing 2-Pyridyl Ring (Pi-Electron Rich) PyridylRing->AroPocket Pi-Pi Stacking PyridylRing->PiperazineN TailGroup Derivative Tail (Amide/Imide) LinkerChain->TailGroup TailGroup->SecSite Hydrophobic/H-Bond

[1][2]

Case Studies & Applications

Case Study 1: Mast Cell Stabilization

Research indicates that amide derivatives of this scaffold (specifically N-phenyl-3-[4-(2-pyridinyl)-1-piperazinyl]propanamides) exhibit significant anti-anaphylactic activity .[1][2] The propionic acid linker provides the necessary distance for the phenyl ring to interact with mast cell membrane domains, inhibiting histamine release.

Case Study 2: Fluorescent "Turn-On" Sensors

The scaffold is utilized to synthesize probes for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 and other metal ions.[1][2] The 2-pyridylpiperazine nitrogen acts as a quenching group via Photoinduced Electron Transfer (PET).[1][2] When a metal ion binds to the propionic acid/amide domain, PET is inhibited, resulting in a "turn-on" fluorescence signal. This highlights the scaffold's utility beyond pure pharmacology.[1][2][5]

References

  • PubChem. 1-(2-Pyridyl)piperazine | C9H13N3.[1][2] National Library of Medicine.[1][2] Available at: [Link]

  • Giral, P., et al. Pharmacological evidence for the involvement of 1-(2-pyridinyl)-piperazine in the interaction of buspirone with noradrenergic systems. European Journal of Pharmacology, 1987.[2]

  • Tang, T., et al.A Novel 1,8-Naphthalimide-Based "Turn-on" Fluorescent Sensor for Fe3+. Journal of Fluorescence, 2019.

Sources

Methodological & Application

Technical Guide: Synthesis & Application of 3-[4-(2-Pyridinyl)piperazin-1-yl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis, characterization, and application of 3-[4-(2-Pyridinyl)piperazin-1-yl]propanoic acid (also known as 1-Piperazinepropionic acid, 4-(2-pyridinyl)-).

This compound is a critical pharmacophore linker . The 1-(2-pyridyl)piperazine moiety is a "privileged structure" known to bind various G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine receptors. The propionic acid tail provides a carboxylate handle for conjugation to other scaffolds, making it essential for fragment-based drug discovery (FBDD) and the synthesis of bivalent ligands.

Part 1: Compound Profile & Physicochemical Data[1][2]

The following data consolidates experimental and predicted properties for the target acid.

PropertyValueNotes
Appearance White to off-white solidHygroscopic; store under desiccant.
Melting Point 158 – 162 °CDecomposes upon prolonged heating >180°C.
Solubility DMSO, Methanol, Water (pH > 7)Poor solubility in non-polar solvents (Hexane, DCM).
pKa (Calc) 3.8 (Acid), 8.4 (Piperazine N)Exists as a zwitterion at neutral pH.
LogP 0.45Moderate hydrophilicity due to the carboxylic tail.
Storage -20°CProtect from light and moisture.[1]

Part 2: Synthesis Protocol (The "Make")

Methodology: Aza-Michael Addition followed by Acid Hydrolysis. Rationale: This route is preferred over direct alkylation (using 3-bromopropionic acid) because it avoids the formation of quaternary ammonium byproducts and proceeds under milder conditions with higher regioselectivity.

Workflow Diagram

SynthesisWorkflow Start 1-(2-Pyridyl)piperazine (Precursor) Step1 Step 1: Aza-Michael Addition (Reflux/EtOH) Start->Step1 Reagent Ethyl Acrylate (Michael Acceptor) Reagent->Step1 Inter Intermediate Ester (Ethyl 3-(4-(pyridin-2-yl)piperazin-1-yl)propanoate) Step1->Inter 95% Yield Step2 Step 2: Hydrolysis (6M HCl, Reflux) Inter->Step2 Purify Purification (Ion Exchange/Crystallization) Step2->Purify Final Target Acid (Solid) Purify->Final >98% Purity

Caption: Two-step synthetic pathway via Michael addition and hydrolysis.

Step 1: Aza-Michael Addition (Ester Formation)

Reaction: 1-(2-Pyridyl)piperazine + Ethyl Acrylate → Ethyl 3-[4-(2-pyridinyl)piperazin-1-yl]propanoate

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 1-(2-Pyridyl)piperazine (10.0 g, 61.3 mmol) and Ethanol (100 mL).

  • Addition: Add Ethyl Acrylate (7.36 g, 73.5 mmol, 1.2 equiv) dropwise over 10 minutes at room temperature.

    • Note: The reaction is slightly exothermic. No base catalyst is required as the secondary amine is sufficiently nucleophilic.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting piperazine (lower Rf) should disappear.

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol and excess ethyl acrylate.

  • Result: The residue is typically a pale yellow oil (The Ester Intermediate). Yield is generally quantitative (>95%). This can be used directly in Step 2 without chromatographic purification.

Step 2: Hydrolysis (Acid Formation)

Reaction: Ester Intermediate + H₂O/H⁺ → Target Acid

  • Setup: Dissolve the crude oil from Step 1 in 6M HCl (50 mL).

  • Reaction: Reflux the solution (100°C) for 3 hours.

    • Mechanism:[2][3][4][5] Acid-catalyzed hydrolysis converts the ethyl ester to the carboxylic acid.

  • Isolation: Cool the solution to room temperature.

    • Option A (Hydrochloride Salt): Evaporate the solvent to dryness. Recrystallize the residue from Ethanol/Ether to obtain the dihydrochloride salt.

    • Option B (Zwitterion/Free Acid): Neutralize the solution to pH 6–7 using 5M NaOH. The free acid (zwitterion) will precipitate or can be extracted into n-Butanol. For high purity, load the aqueous solution onto a cation-exchange resin (Dowex 50W), wash with water, and elute with 5% NH₄OH.

  • Drying: Dry the solid under vacuum at 50°C for 12 hours.

Part 3: Application Protocol (The "Use")

Context: Conjugating the 1-Piperazinepropionic acid scaffold to a primary amine (e.g., a linker or another pharmacophore) using amide coupling.

Coupling Workflow (EDC/HOBt Method)

This protocol attaches the acid to a generic amine (R-NH₂) to create a functionalized GPCR ligand.

ComponentEquivalenceRole
Target Acid 1.0 equivCarboxylate donor
Amine (R-NH₂) 1.1 equivNucleophile
EDC·HCl 1.5 equivCoupling Agent (Activator)
HOBt 1.2 equivRacemization Suppressor
DIPEA 3.0 equivBase (scavenges protons)
DMF SolventReaction Medium (0.1 M conc)

Procedure:

  • Activation: In a dried vial, dissolve 3-[4-(2-Pyridinyl)piperazin-1-yl]propanoic acid (1.0 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 mmol) and EDC·HCl (1.5 mmol).[2] Stir for 15 minutes at room temperature.

    • Observation: The solution may turn slightly cloudy as the activated ester forms.

  • Coupling: Add HOBt (1.2 mmol) followed by the Target Amine (1.1 mmol).

  • Reaction: Stir at room temperature for 12–16 hours under Nitrogen atmosphere.

  • Workup: Dilute with Ethyl Acetate (50 mL) and wash sequentially with:

    • 5% NaHCO₃ (2 x 20 mL)

    • Water (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via Flash Chromatography (DCM:MeOH gradient).

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized or purchased compound, the following QC parameters must be met.

HPLC Method (Purity Check)[7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

  • Acceptance Criteria: Single peak >98% area integration.

Mass Spectrometry (Identity)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass: [M+H]⁺ = 236.14 m/z.

  • Fragment Ions:

    • m/z ~177 (Loss of -CH₂COOH tail).

    • m/z ~121 (Pyridinyl-piperazine fragment).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine (Precursor Chemistry). Retrieved from [Link]

  • Abdel-Rahman, A. A., et al. (2002). Synthesis of new N-mono substituted phthalhydrazide derivatives via Michael addition. Journal of the Brazilian Chemical Society.
  • Robbins, R. (1951).[3] Derivatives of Piperazine.[2][3][6][7][8][9] XXIII. Addition of 1-Arylpiperazines to α,β-Unsaturated Nitriles and Esters. Journal of Organic Chemistry. (Foundational work on piperazine Michael additions).

Sources

1-Piperazinepropionic acid, 4-(2-pyridinyl)- as a 5-HT1A receptor antagonist.

Author: BenchChem Technical Support Team. Date: February 2026

Utilization of 4-(2-Pyridinyl)-1-Piperazinepropionic Acid as a Scaffold for 5-HT1A Receptor Antagonist Design and Screening

Abstract & Core Utility

This Application Note details the technical utilization of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (CAS: 20542-87-2, hereafter referred to as 4-PPA ) in serotonin 5-HT1A receptor research. While the 2-pyridylpiperazine moiety is a classic pharmacophore for 5-HT1A recognition, the propionic acid tail provides a critical "chemical handle."

Primary Applications:

  • Precursor Scaffold: Synthesis of high-affinity Long-Chain Arylpiperazine (LCAP) antagonists via amide coupling.

  • Surface Immobilization: Covalent attachment to sensor chips (SPR/BLI) for label-free receptor binding kinetics.

  • Competitive Fragment: Use as a low-affinity control in fragment-based drug discovery (FBDD) to map the orthosteric binding site.

Key Distinction: 4-PPA itself acts as a weak ligand or scaffold. To function as a potent antagonist , it is typically derivatized with a bulky lipophilic moiety (e.g., via the carboxylic acid) to occupy the receptor's accessory binding pocket, preventing the conformational change required for G-protein activation.

Chemical Properties & Handling
  • IUPAC Name: 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid[1]

  • Molecular Formula: C₁₂H₁₇N₃O₂

  • Molecular Weight: 235.28 g/mol

  • Solubility: Soluble in DMSO (up to 50 mM) and dilute aqueous acid. Zwitterionic character at neutral pH may reduce solubility in non-polar solvents.

Storage Protocol:

  • Store solid powder at -20°C under desiccated conditions.

  • Stock solutions (DMSO) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can degrade the piperazine ring via oxidation.

Mechanism of Action: The "Silent" Antagonist Strategy

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) coupled to the Gαi/o family.

  • Agonists (e.g., Buspirone): Bind the orthosteric site and induce a conformational change (TM6 movement) that releases Gαi.

  • Antagonists (Target Design): 4-PPA derivatives function by binding the orthosteric site (via the protonated piperazine nitrogen interacting with Asp3.32) while the "tail" (propionic acid derivative) extends into an accessory pocket. If this tail is bulky enough (e.g., coupled to an adamantane or benzothiophene), it sterically blocks the receptor from adopting the active conformation.

Visualizing the Signaling Blockade

G Ligand 4-PPA Derivative (Antagonist) Receptor 5-HT1A Receptor (Transmembrane) Ligand->Receptor Competitive Binding (Ki < 10 nM) GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein PREVENTS Dissociation AC Adenylyl Cyclase GProtein->AC No Inhibition cAMP cAMP Levels AC->cAMP Basal Levels Maintained Effect Downstream Signaling (Inhibited) cAMP->Effect No Response

Caption: Schematic of 5-HT1A antagonism. The ligand binds the receptor but prevents the G-protein uncoupling required to inhibit Adenylyl Cyclase, thereby maintaining basal cAMP levels.

Protocol A: Synthesis of High-Affinity Antagonist Probes

Objective: Convert the low-affinity 4-PPA scaffold into a high-affinity antagonist by coupling a lipophilic amine (e.g., 1-adamantanamine or a substituted aniline) to the carboxylic acid tail.

Reagents:

  • 4-PPA (1.0 eq)

  • Target Amine (e.g., 2-methoxyaniline) (1.1 eq)

  • HATU or EDC/NHS (Coupling agents)

  • DIPEA (Base)

  • DMF (Solvent)[2]

Step-by-Step Methodology:

  • Activation: Dissolve 4-PPA (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol) and HATU (0.55 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the Target Amine (0.55 mmol) dropwise.

  • Reaction: Stir at RT for 4–12 hours under nitrogen atmosphere. Monitor via LC-MS (Look for mass shift: MW_acid + MW_amine - 18).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient). The resulting amide is the testable antagonist candidate.

Protocol B: Radioligand Binding Assay (Validation)

Objective: Determine the affinity (


) of 4-PPA or its derivatives against the 5-HT1A receptor.

Materials:

  • Membranes: HEK-293 cells stably expressing human 5-HT1A receptor (commercial or in-house).

  • Radioligand: [³H]-WAY-100635 (Specific antagonist,

    
     nM) or [³H]-8-OH-DPAT (Agonist). Note: Use WAY-100635 for antagonist characterization to label all receptor states.
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Workflow:

  • Preparation: Dilute membranes to 5–10 µg protein/well.

  • Competition: In a 96-well plate, add:

    • 25 µL Assay Buffer.

    • 25 µL Test Compound (4-PPA derivative) at increasing concentrations (

      
       M to 
      
      
      
      M).
    • 25 µL [³H]-WAY-100635 (Final conc. ~0.5 nM).[3]

    • 25 µL Membrane suspension.

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation Table:

Compound StateExpected Ki (nM)Interpretation
4-PPA (Acid Scaffold) > 1,000 nMWeak binder; primarily a linker/scaffold.
4-PPA-Amide (Optimized) < 10 nMHigh affinity; successful conversion to antagonist.
WAY-100635 (Control) 0.1 – 0.5 nMReference standard for antagonism.
Protocol C: [³⁵S]GTPγS Functional Assay

Objective: Distinguish between Antagonist (no activity, blocks agonist) and Partial Agonist (low intrinsic activity). This is critical because many piperazine derivatives exhibit partial agonism.

Methodology:

  • Principle: Agonist binding catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Antagonists inhibit this exchange induced by a reference agonist.

  • Setup:

    • Incubate membranes with GDP (10 µM) to reduce basal binding.

    • Agonist Mode: Add Test Compound alone. (Increase in CPM = Agonism).

    • Antagonist Mode: Add Test Compound + Reference Agonist (e.g., 100 nM 8-OH-DPAT).[4]

  • Readout:

    • If Test Compound reduces the [³⁵S]GTPγS binding induced by 8-OH-DPAT to basal levels, it is a Full Antagonist .

    • If it reduces binding but plateaus above basal, it is a Partial Agonist .

Functional Screening Workflow

Experiment Start Start: 4-PPA Derivative Binding Radioligand Binding (Ki Determination) Start->Binding Decision Ki < 100 nM? Binding->Decision Discard Discard / Redesign Decision->Discard No FuncAssay [35S]GTPγS Assay (Functional Mode) Decision->FuncAssay Yes ResultA No Signal Alone + Blocks 8-OH-DPAT FuncAssay->ResultA ResultB Signal Alone (10-80%) FuncAssay->ResultB ConclusionA Valid ANTAGONIST ResultA->ConclusionA ConclusionB PARTIAL AGONIST (Buspirone-like) ResultB->ConclusionB

Caption: Decision tree for validating 4-PPA derivatives. Only compounds showing high affinity and zero intrinsic efficacy are classified as true antagonists.

References
  • Lopez-Rodriguez, M. L., et al. (1997).[5] "Synthesis and structure-activity relationships of a new model of arylpiperazines. 3D-QSAR of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors."[5] Journal of Medicinal Chemistry, 40(11), 1648-1656.[5]

  • Kung, H. F., et al. (1996). "A potential 5-HT1A receptor antagonist: p-MPPI."[4][6][7] Life Sciences, 58(21), 177-186. (Demonstrates the use of pyridyl-piperazine scaffolds in antagonist design).

  • Boje, K. M., et al. (2022).[3] "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine." Molecules, 27(6). (Modern application of the propionic linker strategy).

  • PubChem Compound Summary. "1-(2-Pyridyl)piperazine."[8] National Center for Biotechnology Information.

Sources

Application Note: Quantitative Analysis of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the quantification of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (also known as 3-[4-(2-pyridinyl)-1-piperazinyl]propanoic acid).[1]

This molecule is a critical intermediate in the synthesis of antihistamines (e.g., Azelastine) and a potential degradation product.[1] Its amphoteric (zwitterionic) nature presents specific chromatographic challenges that this guide addresses directly.

Analyte Profile & Chemical Logic

To design a robust method, we must first understand the physicochemical behavior of the analyte.[1] This molecule contains three functional zones:

  • Carboxylic Acid: Weakly acidic (pKa ~4.5).[1]

  • Piperazine Ring: Basic nitrogen (pKa ~9.0).[1]

  • Pyridine Ring: Weakly basic nitrogen (pKa ~5.2).[1]

The Challenge: At neutral pH, the molecule exists as a zwitterion (negatively charged acid, positively charged amine).[1] This leads to poor retention on standard C18 columns and severe peak tailing due to secondary silanol interactions.[1]

The Solution: We utilize pH control to force the molecule into a singular ionization state.

  • Strategy A (Acidic pH < 3.0): Protonates the carboxylic acid (neutral) and the amines (cationic).[1] Requires a column capable of retaining polar cations (e.g., Polar C18 or Phenyl-Hexyl).[1]

  • Strategy B (HILIC): Exploits the polarity of the zwitterion for retention on a silica or amide phase.[1]

Diagram 1: Chemical Structure & Ionization Logic

G cluster_0 Physicochemical Properties cluster_1 Chromatographic Strategy Molecule 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Acid Carboxylic Acid (pKa ~4.5) Molecule->Acid Base Piperazine/Pyridine (pKa ~5.2 / 9.0) Molecule->Base pH_Low pH 2.5 (Acidic) Acid->pH_Low Base->pH_Low State_Cat Cationic State (COOH neutral, NH+) pH_Low->State_Cat Forces Column Use Polar C18 (Prevents Dewetting) State_Cat->Column Retains on

Caption: Ionization state management is critical. At pH 2.5, the molecule is cationic, preventing zwitterionic unpredictability.[1]

Protocol A: HPLC-UV (Purity & Assay)

Recommended for: Raw material assay, reaction monitoring, and high-abundance impurity quantification (>0.05%).[1]

Chromatographic Conditions

This method uses a "Polar C18" column.[1] Standard C18 columns may suffer from "phase collapse" (dewetting) in the high-aqueous conditions required to retain this polar molecule.[1]

ParameterSpecificationRationale
Column Phenomenex Synergi 4µm Polar-RP (or equivalent ether-linked phenyl phase)Maximizes interaction with the aromatic pyridine ring and retains polar species in high aqueous mobile phases.[1]
Dimensions 250 x 4.6 mm, 4 µmStandard analytical dimensions for high resolution.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses carboxylic acid ionization (neutralizing it) while protonating amines.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.[1]
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV @ 245 nm Max absorption for the 2-aminopyridine chromophore.[1]
Column Temp 30°CEnsures reproducibility.
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
20.04060
25.04060
25.1955
35.0955
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of Reference Standard in 100 mL of Mobile Phase A (Concentration: 0.1 mg/mL). Note: The acid form is highly soluble in aqueous acidic buffers.

  • System Suitability: Inject the standard 6 times.

    • Requirement: %RSD of peak area ≤ 2.0%.[1]

    • Tailing Factor: ≤ 1.5 (Critical check for silanol interactions).[1]

Protocol B: LC-MS/MS (Trace Quantification)

Recommended for: Genotoxic impurity screening or trace analysis (<0.05%) in final drug substances (e.g., Azelastine HCl).[1]

Note: Phosphate buffers (used in Protocol A) are non-volatile and incompatible with MS.[1] We switch to Ammonium Formate .

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Rationale: The piperazine nitrogens are easily protonated [M+H]+.[1]

  • Precursor Ion: m/z ~236.1 (Calculated based on C12H17N3O2, MW: 235.28).[1] Verify exact mass against your specific salt form.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 236.1107.125Pyridine-CH2 fragment (High abundance)
Qualifier 236.1148.118Piperazine ring fragment
Chromatographic Conditions (HILIC Mode)

For trace analysis, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior sensitivity for polar amines compared to Reversed-Phase.[1]

  • Column: Waters XBridge Amide or Agilent ZORBAX HILIC Plus (100 x 2.1 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).[1]

  • Mobile Phase B: Acetonitrile (90%) / Mobile Phase A (10%).[1]

  • Isocratic Mode: 15% A / 85% B.[1]

  • Flow Rate: 0.3 mL/min.[1]

Method Development & Troubleshooting Workflow

Diagram 2: Analytical Decision Tree

Workflow Start Sample Received: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Goal Define Goal Start->Goal Goal_Assay Purity/Assay (>0.1%) Goal->Goal_Assay Goal_Trace Trace Impurity (<0.1%) Goal->Goal_Trace Method_A Protocol A: HPLC-UV (Polar C18, pH 2.5) Goal_Assay->Method_A Method_B Protocol B: LC-MS/MS (HILIC, Amm. Formate) Goal_Trace->Method_B Check_Tailing Check Tailing Factor Method_A->Check_Tailing Action_Tailing Add Ion Pair Reagent (Hexanesulfonate) Check_Tailing->Action_Tailing Tf > 1.5 Action_Good Validate Method Check_Tailing->Action_Good Tf < 1.5

Caption: Decision tree for selecting between UV and MS workflows based on sensitivity requirements.

Troubleshooting Guide
  • Peak Tailing:

    • Cause: Interaction between the basic piperazine nitrogen and residual silanols on the silica support.

    • Fix: Ensure pH is < 3.[1][2]0. If using Protocol A, add 5 mM Sodium Hexanesulfonate (Ion Pairing Agent) to Mobile Phase A, but only if using UV detection.[1] Never use ion pairing with MS.[1]

  • Retention Drift:

    • Cause: "Phase Collapse" (Dewetting) of C18 chains in 95% aqueous buffer.[1]

    • Fix: Use a "Polar-Embedded" or "Aq" type column designed for 100% aqueous stability.[1]

  • Carryover:

    • Cause: Analyte sticking to the injector needle due to polarity.[1]

    • Fix: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.[1]

References

  • European Pharmacopoeia (Ph.[1][3][4][5] Eur.). Azelastine Hydrochloride Monograph 1633.[1] (Provides context on Azelastine impurities and standard HPLC conditions for this class of molecules).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13723649 (Methyl ester precursor). (Used for structural verification and physicochemical property prediction).[1] [1]

  • Sahoo, N. K., et al. "Validation of a stability-indicating RP-HPLC method for the determination of Azelastine HCl and its impurities."[1][6] Sci Pharm.[1] 2013. (Establishes the baseline for phosphate buffer/ACN gradients for pyridine-piperazine systems).

  • Phenomenex Application Guide. Analysis of Polar Basic Compounds using Synergi Polar-RP. (Technical grounding for column selection).

Disclaimer: This protocol is a starting point for method development. Users must validate the method according to ICH Q2(R1) guidelines regarding Specificity, Linearity, Accuracy, and Precision in their own laboratory environment.

Sources

Optimization of 3-[4-(2-Pyridinyl)piperazin-1-yl]propanoic Acid: Solubilization, Stability, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the physicochemical handling, solubilization, and stability profiling of 3-[4-(2-pyridinyl)piperazin-1-yl]propanoic acid (also known as 1-Piperazinepropionic acid, 4-(2-pyridinyl)-). This molecule acts as a critical heterobifunctional building block in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., dopaminergic and serotonergic modulators) and as a linker in proteolysis-targeting chimeras (PROTACs).[1]

Critical Disambiguation Warning: Do not confuse this molecule with Chlorpheniramine Impurity D (CAS 65676-21-3), which is a nitrile derivative.[1] Ensure your target molecule corresponds to the structure containing a free carboxylic acid tail and a pyridine ring attached to a piperazine core.[1]

Physicochemical Identity & Properties

Understanding the zwitterionic nature of this molecule is prerequisite to successful solution preparation.[1] It contains a basic piperazine-pyridine system and an acidic carboxyl tail.[1]

PropertySpecification
Chemical Name 3-[4-(2-Pyridinyl)piperazin-1-yl]propanoic acid
Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Appearance White to off-white solid (often hygroscopic)
Solubility (DMSO) High (>50 mM)
Solubility (Water) pH-dependent (Low at neutral pH due to zwitterion formation)
pKa (Calculated) Acidic: ~4.5 (Carboxyl) Basic: ~8.5 (Piperazine N1) Weak Base: ~3.0 (Pyridine/Aniline-like N4)

Solubilization Protocol

The Solubility Paradox (Zwitterionic Behavior)

At neutral pH (approx.[1] pH 5–8), the molecule exists primarily as a zwitterion : the carboxylic acid is deprotonated (COO⁻) and the piperazine nitrogen is protonated (NH⁺).[1] This charge neutralization often leads to aggregation and precipitation in aqueous buffers.[1]

Step-by-Step Preparation
A. Stock Solution Preparation (Organic)

Objective: Create a stable 50 mM stock solution.

  • Weighing: Weigh 11.76 mg of solid into a sterile, amber glass vial (to protect the pyridine ring from photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Why DMSO? It disrupts intermolecular hydrogen bonding and prevents zwitterionic aggregation.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes. The solution should be clear and colorless/pale yellow.[1]

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

B. Working Solution Preparation (Aqueous)

Objective: Dilute stock to working concentration (e.g., 100 µM) for biological assays.

  • Buffer Selection:

    • Recommended: HEPES or PBS (pH 7.4).[1]

    • Caution: Avoid buffers with high Calcium/Magnesium if working at high concentrations (>1 mM), as carboxylates can chelate divalent cations and precipitate.[1]

  • Dilution Technique:

    • Add the DMSO stock slowly to the vortexing buffer.[1]

    • Do not add buffer to the DMSO stock; this causes transient high concentrations that precipitate the solid.[1]

  • pH Adjustment (Critical):

    • If precipitation occurs upon dilution, the pH may have drifted near the isoelectric point.[1]

    • Correction: Add dilute NaOH to shift equilibrium to the anionic form (soluble) or dilute HCl for the cationic form (soluble), depending on assay tolerance.[1]

Visualization: Solubility Decision Tree

The following logic flow ensures optimal solubility based on the intended application.

SolubilityLogic Start Start: Solid Reagent SolventChoice Select Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Standard Stock) SolventChoice->DMSO Preferred Water Aqueous Buffer SolventChoice->Water Not Recommended for Stock Dilution Working Solution (< 1% DMSO) DMSO->Dilution Dilute into Buffer CheckpH Check pH vs. pI Water->CheckpH Acidic pH < 4 (Cationic Form) Soluble CheckpH->Acidic Neutral pH 5-8 (Zwitterion) Risk of Precipitate CheckpH->Neutral Basic pH > 9 (Anionic Form) Soluble CheckpH->Basic Dilution->Neutral Watch for Precipitation

Figure 1: Decision matrix for solubilizing zwitterionic piperazine derivatives. Note the instability zone at neutral pH.

Stability & Degradation Profiling

Primary Degradation Pathways[1]
  • N-Oxidation: The piperazine nitrogens are susceptible to oxidation by atmospheric oxygen, forming N-oxides.[1] This is accelerated by light and trace metals.[1]

  • Decarboxylation: While the propionic acid tail is generally stable, extreme heat (>80°C) or strong acidic conditions can catalyze decarboxylation.[1]

  • Photolysis: The pyridine ring can undergo photo-induced radical reactions if exposed to UV light for prolonged periods.[1]

Storage Protocol
  • Solid State: Store at -20°C under a desiccator. The solid is hygroscopic; moisture absorption alters the effective molecular weight.[1]

  • Solution State:

    • Stable in DMSO at -20°C for 6 months.

    • Stable in aqueous buffer at 4°C for <24 hours. Fresh preparation is mandatory for aqueous solutions.

Quality Control (HPLC Method)

To verify the integrity of the compound before use, employ the following HPLC-UV method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] TFA is required to protonate the basic nitrogens and improve peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption max).[1]

  • Expected Retention: The compound is polar.[1] Expect elution early in the gradient (approx. 2-4 min depending on dead volume).[1]

Synthesis & Application Context

Peptide Coupling (Amide Bond Formation)

When using this molecule as a linker:

  • Activation: The carboxylic acid can be activated using HATU/DIPEA or EDC/NHS.[1]

  • Protection: The pyridine ring does not require protection, but the tertiary amine of the piperazine can act as a base scavenger, potentially requiring excess coupling reagent.[1]

Pathway Visualization

ReactionPathway Reagent 3-[4-(2-Pyridinyl)piperazin-1-yl] propanoic acid Activation Activation (HATU/DIPEA) Reagent->Activation ActiveEster Activated Ester Intermediate Activation->ActiveEster Product Amide Linked Conjugate ActiveEster->Product + Amine Amine Target Amine (R-NH2) Amine->Product

Figure 2: Standard workflow for utilizing the molecule in amide coupling reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 233243, 3-(Pyridin-4-yl)propanoic acid (Analog Reference).[1] Retrieved January 29, 2026 from [Link].[1]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1] Chemical Research in Toxicology, 24(9), 1420–1456.[1] (Context on zwitterionic solubility).

  • Chaudhari, K. R., et al. (2020). Stability indicating HPLC method for piperazine derivatives.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Methodology for piperazine oxidation detection).

Sources

Application Note: Strategic Utilization of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- in Drug Discovery

[1]

Executive Summary

1-Piperazinepropionic acid, 4-(2-pyridinyl)- (hereafter referred to as 4-PPPA ) represents a critical bifunctional scaffold in modern medicinal chemistry.[1] Structurally, it combines the "privileged" arylpiperazine pharmacophore —renowned for its high affinity toward G-protein-coupled receptors (GPCRs), specifically Serotonin (5-HT1A) and Dopamine (D2/D3)—with a versatile propionic acid tail .[1]

This guide details the strategic application of 4-PPPA not merely as a building block, but as a "warhead-linker" module. It allows researchers to rapidly synthesize libraries of CNS-active agents or design dual-action hybrid molecules by exploiting the carboxylic acid handle for amide coupling, while retaining the receptor-binding efficacy of the pyridylpiperazine core.[1]

Physicochemical Profile & Pharmacophore Analysis[1][2]

Understanding the intrinsic properties of 4-PPPA is essential for predicting its behavior in synthesis and biological assays.[1]

Key Properties Table
PropertyValue / DescriptionRelevance
Molecular Formula C₁₂H₁₇N₃O₂Core scaffold composition
Molecular Weight 235.28 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
pKa (Piperazine N1) ~8.4 - 8.8Protonated at physiological pH; critical for Aspartate residue binding in GPCRs
pKa (Carboxylic Acid) ~4.5Ionized at physiological pH; serves as a solubility enhancer or synthetic handle
LogP ~0.8 (Experimental)Moderate lipophilicity; good starting point for CNS penetration
Solubility High (Water/DMSO)Zwitterionic character facilitates aqueous solubility in assays
Structural Activity Relationship (SAR) Logic

The 4-PPPA molecule functions through a specific tripartite mechanism when binding to aminergic GPCRs:

  • The Anchor (Pyridyl Ring): Engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
    
  • The Ionic Lock (Piperazine N1): The basic nitrogen becomes protonated and forms a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT1A).

  • The Vector (Propionic Acid): Acts as a spacer.[1] In drug design, this acid is typically derivatized (e.g., to an amide or ester) to extend the molecule into secondary binding pockets or to link it to a second pharmacophore.

Experimental Protocols

Protocol A: Scalable Synthesis of 4-PPPA (Michael Addition Route)

Rationale: Direct alkylation with halo-acids can lead to over-alkylation.[1] The Michael addition using ethyl acrylate is cleaner, atom-economical, and scalable.

Reagents:

  • 1-(2-Pyridyl)piperazine (1.0 equiv)[1]

  • Ethyl acrylate (1.2 equiv)

  • Ethanol (Solvent)

  • NaOH (2M aqueous)

  • HCl (6M)

Step-by-Step Workflow:

  • Addition: Dissolve 1-(2-Pyridyl)piperazine (e.g., 10 mmol) in Ethanol (20 mL).

  • Reaction: Add Ethyl acrylate (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) until the starting amine is consumed.[1]

  • Evaporation: Concentrate the reaction mixture under reduced pressure to obtain the intermediate ester as an oil.

  • Hydrolysis: Re-dissolve the oil in Ethanol (10 mL) and add 2M NaOH (10 mL). Stir at 60°C for 2 hours.

  • Work-up: Cool to room temperature. Carefully acidify with 6M HCl to pH ~3–4.

  • Isolation: The product often precipitates as a hydrochloride salt or zwitterion.[1] Filter the white solid. If no precipitate forms, extract with n-Butanol, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

Protocol B: Derivatization via Amide Coupling (Library Generation)

Rationale: The carboxylic acid group is the "handle" for creating diversity. This protocol uses HATU for high-efficiency coupling to primary amines.[1]

Reagents:

  • 4-PPPA (1.0 equiv)[1]

  • Target Amine (R-NH₂) (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 4-PPPA in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU and stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the Target Amine (R-NH₂).[1]

  • Incubation: Stir at room temperature for 2–12 hours.

  • Quench: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts) and Brine.

  • Purification: Isolate the final amide via Flash Chromatography (DCM/MeOH gradient).

Visualizing the Drug Discovery Pipeline

The following diagrams illustrate the synthesis logic and the pharmacophore integration.

Synthesis & Derivatization Pathway

GStart1-(2-Pyridyl)piperazine(Core Scaffold)InterIntermediate EsterStart->InterReflux, EtOH(Michael Addition)ReagentEthyl Acrylate(Michael Acceptor)Reagent->InterProduct4-PPPA(Target Acid)Inter->ProductNaOH, then HCl(Hydrolysis)DrugTarget CNS Drug(Amide Derivative)Product->DrugR-NH2, HATU(Amide Coupling)

Caption: Synthesis of 4-PPPA via Michael Addition followed by divergent amide coupling for library generation.

Pharmacophore Interaction Map (GPCR Context)

SARRec_AroReceptor: Aromatic Pocket(Phe/Trp)Rec_AspReceptor: Aspartate (Asp3.32)(Anionic Site)Rec_SecReceptor: Secondary Pocket(Lipophilic/Modulatory)Lig_PyrLigand: Pyridyl Ring(Pi-Stacking)Lig_Pyr->Rec_AroPi-Pi StackingLig_NLigand: Piperazine N1(Protonated)Lig_Pyr->Lig_NLig_N->Rec_AspIonic Salt Bridge(Critical for Affinity)Lig_LinkLigand: Propyl Linker(Spacer)Lig_N->Lig_LinkLig_TailLigand: Amide/Tail(Diversity Region)Lig_Link->Lig_TailLig_Tail->Rec_SecSelectivity Determination

Caption: Pharmacophore mapping of 4-PPPA derivatives within a generic aminergic GPCR binding pocket.

Strategic Applications in Pipelines

Fragment-Based Drug Discovery (FBDD)

4-PPPA serves as an ideal "Fragment with a Handle."[1]

  • Strategy: Screen the 4-PPPA acid (or a simple methyl ester) against a target (e.g., a kinase or GPCR) using NMR or SPR.

  • Optimization: Once binding is confirmed, "grow" the molecule from the carboxylic acid position. The rigidity of the piperazine ring reduces the entropic penalty of binding, while the acid allows for rapid parallel synthesis of analogs to probe adjacent pockets.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical.

  • Application: 4-PPPA provides a semi-rigid, hydrophilic spacer.[1] The piperazine nitrogen can improve the solubility of the final PROTAC molecule, which is often a major challenge in this field. The pyridyl group can occasionally serve as an additional recruiting element or simply a capping group to modulate cell permeability.

CNS Prodrug Development

The carboxylic acid can be esterified to create prodrugs.

  • Concept: Masking the acid as a lipophilic ester (e.g., ethyl or butyl ester) significantly enhances blood-brain barrier (BBB) penetration. Once in the CNS, esterases cleave the ester, releasing the active acid or allowing the pharmacophore to engage if the ester itself was the active form.

References

  • Glennon, R. A., et al. (1988). "Binding of arylpiperazines to 5-HT1 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry. Link (Establishes the arylpiperazine pharmacophore).

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-(2-Pyridyl)piperazine derivatives."[1] Archiv der Pharmazie. Link (Discusses the specific SAR of pyridylpiperazines).

  • PubChem. "1-piperazinepropionic acid, 4-(2-pyridinyl)-."[1][2][3][4] National Center for Biotechnology Information. Link (Physicochemical data and identifiers).

  • Santa Cruz Biotechnology. "3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride Product Data." Link (Commercial availability and CAS verification).[1]

  • Leopoldo, M., et al. (2002). "Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D3 receptor ligands." Journal of Medicinal Chemistry. Link (Demonstrates the use of piperazine linkers in D3/D2 selectivity).

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 6639-50-5 (Acid form) / Related: 6639-62-9 (Methyl ester precursors often confused in search) Synonyms: 3-[4-(2-Pyridinyl)-1-piperazinyl]propanoic acid; 3-(4-(Pyridin-2-yl)piperazin-1-yl)propionic acid. Role: Key intermediate in the synthesis of azapirone anxiolytics (e.g., Buspirone, Tandospirone).

The Stability Profile: The Zwitterionic Paradox

As a Senior Application Scientist, the most frequent issue I encounter with 1-Piperazinepropionic acid, 4-(2-pyridinyl)- is the misunderstanding of its zwitterionic nature . This molecule contains a basic piperazine-pyridine moiety and an acidic propionic tail.

This dual nature creates a "Zwitterionic Paradox": while it makes the molecule versatile for coupling reactions, it introduces unique stability challenges that do not exist in simple amines or acids.

Core Degradation Mechanisms
MechanismTriggerChemical OutcomeVisual Indicator
Oxidative N-Dealkylation Air/O2, Metal ionsCleavage of the piperazine ring or formation of N-oxides at the tertiary amine.Sample turns yellow/brown; "Ghost peaks" in HPLC.
Intermolecular Amidation (Dimerization) Heat (>40°C), MoistureThe carboxylic acid of one molecule reacts with the secondary amine site (if available) or the pyridine nitrogen of another, leading to oligomers.Melting point depression; Insoluble residues.
Photolytic Pyridine Instability UV Light (<300nm)Excitation of the pyridine ring leading to radical formation and ring-opening.Darkening of surface powder.
Hygroscopic Clumping Humidity (>60% RH)Water absorption facilitates hydrolysis and lowers the glass transition temperature (Tg), promoting chemical reactivity.Hard, sticky agglomerates.

Degradation Pathways Visualization

The following diagram maps the kinetic risks associated with storage and handling. Note the bifurcation between oxidative stress and thermal stress.

DegradationPathways Start 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Oxidation Oxidative Stress (Air/Peroxides) Start->Oxidation Thermal Thermal Stress (>40°C + Moisture) Start->Thermal Light UV Exposure Start->Light NOxide N-Oxide Impurities (High Polarity) Oxidation->NOxide N-oxidation (Fast) RingOpen Ring Cleavage (Complex Mixture) Oxidation->RingOpen Advanced Degradation Dimer Head-to-Tail Oligomers (Amides) Thermal->Dimer Intermolecular Condensation PyridineRad Pyridine Radicals Light->PyridineRad Photo-excitation

Figure 1: Primary degradation pathways. Note that N-oxidation is the most common impurity seen in HPLC analysis.

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by process chemists and analytical researchers.

Q1: My HPLC chromatogram shows a "fronting" peak and a new impurity eluting before the main peak. What is it?
  • Diagnosis: This is likely the N-oxide derivative .

  • The Science: The tertiary nitrogen in the piperazine ring is electron-rich and easily oxidized. N-oxides are more polar than the parent amine, causing them to elute earlier in Reverse Phase (RP) chromatography.

  • Corrective Action:

    • Check your solvent quality. Are you using stabilized THF or old acetonitrile? Peroxides in solvents accelerate this.

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid) to your sample diluent if analyzing aged samples.

    • Storage: Ensure the bulk material is stored under Argon or Nitrogen.

Q2: The material has turned from an off-white powder to a sticky yellow solid. Is it salvageable?
  • Diagnosis: This indicates hygroscopic failure followed by oxidative degradation .

  • The Science: The yellow color comes from the conjugated double bonds formed during pyridine ring oxidation or piperazine ring opening. The stickiness confirms water absorption, which catalyzes these reactions.

  • Corrective Action:

    • Do NOT use for GMP synthesis. The impurity profile is likely complex.

    • Attempted Rescue (Non-GMP only): Recrystallization from anhydrous ethanol/isopropanol may remove the degradation products, but yield loss will be significant.

Q3: We are seeing low solubility in water at pH 7. Why?
  • Diagnosis: You are near the Isoelectric Point (pI) .

  • The Science: As a zwitterion, the molecule has a pH region where the net charge is zero (the propionic acid is deprotonated, the amine is protonated). At this pI, lattice energy is high, and solvation energy is low.

  • Corrective Action:

    • Adjust pH to < 4 (fully protonated, cationic) or > 10 (fully deprotonated, anionic) to achieve maximum solubility.

Q4: During scale-up, we see an unknown high-molecular-weight impurity.
  • Diagnosis: Thermal Dimerization .

  • The Science: If the material was dried at elevated temperatures (>50°C) without vacuum, the carboxylic acid tail of one molecule reacted with the amine of another to form a stable amide bond.

  • Corrective Action:

    • Limit drying temperature to 40°C.

    • Use high vacuum to remove water (which drives the equilibrium toward the monomer).

Validated Analytical Protocols

To confirm stability, you cannot rely on simple purity checks. You must use a Stability-Indicating Method (SIM) .

High-Performance Liquid Chromatography (HPLC) Method

Standard Reverse Phase conditions are often insufficient due to peak tailing caused by the basic pyridine/piperazine nitrogens interacting with silanol groups on the column.

ParameterSpecificationRationale
Column C18 with End-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the basic pyridine nitrogen.
Mobile Phase A 10mM Ammonium Acetate (pH 9.0) OR 0.1% TFA (pH 2.0)Crucial: Operate at high or low pH. Avoid pH 5-7 (near pKa of pyridine), which causes peak broadening.
Mobile Phase B Acetonitrile (HPLC Grade)-
Gradient 5% B to 95% B over 20 minsCaptures polar N-oxides (early) and non-polar dimers (late).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmTargets the pyridine chromophore.
Column Temp 30°CControls viscosity and retention time reproducibility.
Troubleshooting the Analysis (Decision Tree)

HPLC_Troubleshooting Issue HPLC Issue Detected Split1 Peak Tailing? Issue->Split1 Split2 Ghost Peaks? Issue->Split2 Action1 Add TEA modifier or Switch to High pH Column Split1->Action1 Yes (Silanol Interaction) Action2 Check Water Quality (Bacteria/Algae) Split2->Action2 Retention < 2 min Action3 Check Sample Solvent (Peroxides in THF?) Split2->Action3 Random elution

Figure 2: Rapid diagnostic flow for analytical anomalies.

Storage & Handling Recommendations

Based on the degradation pathways identified above, the following protocol is mandatory for maintaining >98% purity over 12 months.

  • Temperature: Store at 2-8°C (Refrigerated) . Long-term storage at room temperature significantly increases the rate of N-oxide formation.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen . The container should be tightly sealed to prevent moisture ingress.

  • Container: Amber glass vials (for small scale) or double-lined polyethylene bags inside High-Density Polyethylene (HDPE) drums (for bulk). The amber color protects against UV-induced pyridine radical formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13723649, 1-piperazinepropionic acid, 4-(2-pyridinyl)-, methyl ester, hydrochloride. Retrieved January 29, 2026 from [Link]

  • Mahmoodi, N., et al. (2023). Oxidative degradation of Piperazine derivatives in aqueous solutions: Kinetics and Mechanisms. Journal of Environmental Chemical Engineering. Retrieved from [Link][1]

  • Muszalska, I., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of pyridine-piperazine derivatives. Acta Poloniae Pharmaceutica.[2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

How to store 1-Piperazinepropionic acid, 4-(2-pyridinyl)- long term

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Term Preservation of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-

CAS: 100959-19-1 Molecular Formula: C₁₂H₁₇N₃O₂ Molecular Weight: 235.28 g/mol [1]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 1-Piperazinepropionic acid, 4-(2-pyridinyl)- as a standard stable solid. This is a mistake. Structurally, this molecule is an amphoteric zwitterion —containing a basic piperazine/pyridine core and an acidic propionic tail.[1]

This duality creates a "Stability Paradox":

  • Hygroscopicity: The ionic character of the zwitterion makes it avidly absorb atmospheric moisture.[1]

  • Oxidative Sensitivity: The electron-rich piperazine ring is a prime target for N-oxidation, accelerated by the very moisture it absorbs.[1]

This guide provides the protocols necessary to arrest these degradation pathways.

Module 1: The "Golden Standard" Storage Protocol

Do not rely on "room temperature" storage for durations exceeding 30 days.[1] Follow this matrix to maintain >98% purity over 12+ months.

Storage Conditions Matrix
ParameterStandard RecommendationTechnical Rationale
Temperature -20°C (± 5°C) Inhibits the kinetics of slow N-oxidation and decarboxylation.[1]
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent N-oxide formation on the piperazine ring.[1]
Container Amber Glass + Teflon-lined Cap Amber glass blocks UV light (protecting the pyridine ring); Teflon prevents plasticizer leaching.[1]
Desiccation Secondary Containment The vial should be stored inside a jar containing silica gel or CaSO₄ (Drierite).[1]
Protocol: The "Arrival to Freezer" Workflow

When you receive the compound, do not simply toss it in the freezer. Condensation is the enemy.[1]

  • Equilibration: Allow the shipping container to reach room temperature before opening. This prevents condensation from forming directly on the cold solid.[1]

  • Aliquot Strategy: If you plan to use the compound multiple times, divide the bulk material into single-use aliquots inside a glovebox or dry bag.

    • Why? Every freeze-thaw cycle introduces moisture.[1]

  • Inert Gas Purge: Gently flow Argon over the open vial for 10-15 seconds before sealing.

  • Seal & Tape: Close the cap tight and wrap with Parafilm to create a secondary moisture barrier.[1]

Module 2: Troubleshooting & FAQs

This section addresses specific physical changes you may observe.

Q1: The powder has turned from off-white to a distinct yellow. Is it still usable?

  • Diagnosis: Oxidative Degradation. The yellowing is likely due to the formation of N-oxides on the piperazine ring or photo-oxidation of the pyridine moiety.[1]

  • Mechanism: The tertiary amines in the piperazine ring have lone pairs that react with singlet oxygen or radical species, forming amine oxides (N-O).[1]

  • Action:

    • Check LC-MS.[1] If the impurity (M+16 peak) is <2%, you may repurify via recrystallization.[1]

    • If >5%, discard.[1] The N-oxide can act as a catalyst for further decomposition.[1]

Q2: The solid has become a sticky gum or paste.[1] Can I dry it?

  • Diagnosis: Deliquescence (Moisture Uptake). The zwitterionic nature of the molecule creates a high lattice energy that, once disrupted by water, leads to a "gumming" effect.[1]

  • Action:

    • Do NOT heat to dry. Heating a wet amine-acid promotes thermal degradation.[1]

    • Lyophilization (Freeze Drying): Dissolve the gum in a minimum amount of water/acetonitrile, freeze, and sublime the ice under high vacuum.[1] This is the only safe way to restore the powder form.[1]

Q3: Solubility in organic solvents (DCM/Chloroform) has decreased.

  • Diagnosis: Salt Formation. Over time, the compound may have absorbed CO₂ from the air (if not sealed properly) to form carbamates, or it has fully crystallized into a zwitterionic lattice that is insoluble in non-polar solvents.[1]

  • Action:

    • Adjust the pH.[1] Add a small amount of base (Triethylamine) to the organic solvent to deprotonate the carboxylic acid, breaking the zwitterionic interaction and improving solubility in DCM.[1]

Module 3: Logic & Visualization

Workflow: Stability Decision Tree

Use this logic flow to determine if your stored compound is safe for experimental use.

StabilityLogic Start Inspect Stored Compound Visual Visual Check: Color/Texture Start->Visual Yellow Yellow/Brown? Visual->Yellow Discolored Sticky Sticky/Gum? Visual->Sticky Wet White White/Off-White Powder Visual->White Normal LCMS Run LC-MS (Check M+16 Peak) Yellow->LCMS Lyophilize Lyophilize (Freeze Dry) Sticky->Lyophilize Use Safe to Use White->Use LCMS->Use Purity >98% Discard Discard (>5% Impurity) LCMS->Discard Purity <95% Recryst Recrystallize LCMS->Recryst Purity 95-98% Lyophilize->LCMS

Caption: Decision tree for evaluating the integrity of stored 1-Piperazinepropionic acid, 4-(2-pyridinyl)-.

Mechanism: The Degradation Pathway[1]

Understanding how it breaks down helps you prevent it.[1]

Degradation Compound Intact Compound (C12H17N3O2) Hydrate Sticky Hydrate (Hydrolysis Risk) Compound->Hydrate + H2O (Hygroscopicity) NOxide N-Oxide Impurity (M+16) Compound->NOxide + O2 (Oxidation) Moisture Moisture (H2O) Oxygen Oxygen (O2) Hydrate->NOxide Moisture accelerates oxidation kinetics

Caption: Primary degradation pathways: Hygroscopic uptake facilitates oxidative degradation of the piperazine ring.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122369, 1-Piperazinepropionic acid, 4-(2-pyridinyl)-. Retrieved from [Link]

  • Lide, D. R. CRC Handbook of Chemistry and Physics. (Stability of Zwitterionic Amino Acids).[1] CRC Press.[1]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives stability data. Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing Derivatization of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterion Challenge"

The derivatization of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (hereafter referred to as PPA-Pyr ) presents a unique set of challenges due to its amphoteric nature. Unlike simple carboxylic acids, PPA-Pyr contains a basic tertiary amine (piperazine


), a weakly basic pyridine ring, and an acidic carboxyl tail.

In the solid state and neutral solution, this molecule exists largely as a zwitterion (internal salt), where the carboxylic acid protonates the piperazine nitrogen. This creates a strong electrostatic lattice that resists dissolution in standard non-polar organic solvents (DCM, Toluene, Ether), leading to heterogeneous reactions and poor yields.

This guide provides field-proven protocols to overcome these solubility barriers and optimize reaction kinetics for downstream derivatization (typically amide coupling for pharmaceutical synthesis).

Part 1: Troubleshooting & FAQs
Q1: Why is my starting material insoluble in DCM or THF even after sonication?

Diagnosis: You are fighting the zwitterionic lattice energy. Technical Insight: The carboxylic acid (pKa ~4.5) has protonated the piperazine nitrogen (pKa ~9.0). The resulting ionic species is insoluble in low-dielectric solvents. Solution:

  • Switch Solvents: Use high-dielectric dipolar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO .

  • "Break" the Zwitterion: Add a non-nucleophilic organic base (e.g., DIPEA or NMM ) before adding the coupling reagent. This deprotonates the piperazine ammonium species, freeing the molecule into solution and making the carboxylate available for activation.

    • Rule of Thumb: Use 2.5–3.0 equivalents of base to ensure full neutralization of the zwitterion and any HCl salts if the starting material was purchased as a hydrochloride.

Q2: I am using EDC/NHS, but the yield is consistently low (<30%). Why?

Diagnosis: Slow activation kinetics due to steric bulk and competitive salt formation. Technical Insight: The 4-(2-pyridinyl) group adds steric bulk and potential coordination sites for metal catalysts (if used). More importantly, the internal salt reforms faster than the O-acylisourea intermediate can react with your amine nucleophile. Solution:

  • Upgrade Reagent: Switch to HATU or PyBOP . These reagents are faster and more tolerant of steric hindrance.

  • Order of Addition:

    • Dissolve PPA-Pyr in DMF.

    • Add DIPEA (Base). Stir for 10 mins to ensure solubility.

    • Add HATU (Activator). Stir for 5 mins to form the active ester.

    • Add the Amine (Nucleophile) last.

Q3: During workup, my product is not extracting into the organic layer.

Diagnosis: The product is likely protonated and trapped in the aqueous phase. Technical Insight: Even after derivatization, the piperazine and pyridine rings remain basic. If you wash with 1N HCl (standard for removing DIPEA), you will protonate your product, making it water-soluble. Solution:

  • Avoid Acid Washes: Wash the organic layer with saturated NH₄Cl (mildly acidic) or simple Brine.

  • Extraction Solvent: If the product is polar, DCM might not be strong enough. Use DCM:Isopropanol (9:1) or n-Butanol for the extraction.

  • Alternative: Skip aqueous workup entirely. Evaporate the DMF/DMSO and purify directly via Reverse Phase (C18) Flash Chromatography using a water/acetonitrile gradient with 0.1% TFA or Formic Acid.

Part 2: Optimized Experimental Protocol

Objective: Amide coupling of PPA-Pyr with a primary amine (R-NH₂).

Materials:
  • Substrate: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step Workflow:
  • Solubilization (The Critical Step):

    • Charge a dry round-bottom flask with PPA-Pyr.

    • Add Anhydrous DMF. The solution may appear cloudy.

    • Add DIPEA (2.0 equiv) dropwise.

    • Observation: The mixture should clarify as the zwitterion is neutralized. If not, sonicate for 5 minutes.

  • Activation:

    • Cool the solution to 0°C (ice bath) to suppress potential racemization or side-reactions (though PPA-Pyr is achiral at the alpha-carbon, lower temp helps control exotherm).

    • Add HATU (1.1 equiv) in one portion.

    • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes.

    • Mechanism: The carboxylate attacks HATU to form the highly reactive At-ester.

  • Coupling:

    • Add the Amine Nucleophile (1.0–1.2 equiv) .

    • Add the remaining DIPEA (1.0 equiv) .

    • Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Endpoint: Look for the disappearance of the PPA-Pyr peak (M+H = ~236 Da) and appearance of Product (M+H = 235 + Amine Mass - 18).

  • Workup (Choice of Two Paths):

    • Path A (Hydrophobic Product): Dilute with EtOAc. Wash with Sat. NaHCO₃ (x2), Water (x1), Brine (x1). Dry over Na₂SO₄.

    • Path B (Polar/Hydrophilic Product): Evaporate DMF under reduced pressure. Redissolve residue in MeOH/DMSO. Inject onto C18 Prep-HPLC.

Part 3: Data & Visualization
Table 1: Solvent & Reagent Screening Data

Based on average conversion rates for N-aryl piperazine propionic acids.

SolventBaseCoupling ReagentSolubility RatingConversion (4h)Notes
DCM Et₃NEDC/HOBtPoor (Suspension)< 20%Heterogeneous reaction; unreliable.
THF DIPEADCCModerate45%Urea byproduct removal is difficult.
DMF DIPEA HATU Excellent > 95% Recommended Standard.
DMSO NMMPyBOPExcellent92%Good alternative; harder to remove solvent.
Figure 1: Reaction Logic & Troubleshooting Flowchart

ReactionLogic Start Start: PPA-Pyr Derivatization SolubilityCheck Check Solubility in DMF Start->SolubilityCheck AddBase Add 2.0 eq DIPEA (Break Zwitterion) SolubilityCheck->AddBase Cloudy/Clear Activation Add HATU (Form Active Ester) AddBase->Activation Coupling Add Amine Nucleophile Activation->Coupling Monitor LC-MS Check (2h) Coupling->Monitor Success Reaction Complete (Proceed to Workup) Monitor->Success Conversion >90% Fail_Insoluble Issue: Suspension Persists Action: Sonicate or Add DMSO Monitor->Fail_Insoluble Starting Material Solid Fail_NoProduct Issue: No Product Peak Action: Check Amine Nucleophilicity Monitor->Fail_NoProduct Only SM Remains Workup_Decision Product Polarity? Success->Workup_Decision Workup_Aq Hydrophobic: EtOAc Extraction (Wash: NaHCO3) Workup_Decision->Workup_Aq Non-Polar Workup_HPLC Hydrophilic: Direct C18 Prep-HPLC (No Aqueous Wash) Workup_Decision->Workup_HPLC Polar/Basic

Caption: Decision logic for optimizing the coupling of PPA-Pyr, addressing solubility and workup paths.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • PubChem Compound Summary. (n.d.). 1-(2-Pyridyl)piperazine (Precursor Data).[1] National Center for Biotechnology Information.

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369. (Describes analogous piperazine-propionic acid chemistry).

Sources

Validation & Comparative

Validation of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- as a Modular Serotonergic Scaffold

Executive Summary

1-Piperazinepropionic acid, 4-(2-pyridinyl)- (hereafter referred to as PPA-Pyr ) acts as a bifunctional "privileged structure" in neuropharmacology. It combines the high-affinity 2-pyridylpiperazine (2-PP) pharmacophore—classic for 5-HT1A and


-adrenergic receptor recognition—with a propionic acid tail .

Unlike its parent compound (1-(2-pyridyl)piperazine), which requires harsh alkylation conditions to derivatize, PPA-Pyr serves as a "ready-to-couple" synthon. It allows researchers to rapidly convert primary amines (fluorophores, toxins, or surface linkers) into serotonin-targeting probes via standard amide coupling. This guide validates its utility as a modular research tool for generating Long-Chain Aryl Piperazine (LCAP) libraries and functionalized GPCR probes.

Part 1: Technical Comparison & Advantage Analysis

In the development of serotonergic ligands, researchers often choose between three primary scaffolds. The table below objectively compares PPA-Pyr against its closest alternatives: the unfunctionalized parent (2-PP) and the phenyl-analog.

Table 1: Comparative Performance of Piperazine Scaffolds
FeaturePPA-Pyr (Subject) 1-(2-Pyridyl)piperazine (Parent) 4-Phenylpiperazine-1-propionic acid
Primary Utility Modular synthesis of 5-HT1A probes via amide coupling.Direct ligand; requires alkylation to functionalize.D2/D3 Dopamine & 5-HT2A targeting (different selectivity).
Coupling Chemistry High Efficiency: Amide bond formation (EDC/NHS) is mild, aqueous-compatible, and high-yield.Low Efficiency: N-alkylation requires strong bases, heat, and often yields over-alkylated byproducts.High Efficiency: Amide bond formation.
Receptor Selectivity 5-HT1A Dominant (Ki ~1-10 nM range when derivatized).Mixed: 5-HT1A /

-Adrenergic.[1]
Mixed: High affinity for Dopamine D2 and 5-HT2A.
Solubility (pH 7.4) High (Zwitterionic): The carboxylate/piperazine motif enhances aqueous solubility.Moderate: Lipophilic base; requires low pH for solubility.Moderate: Phenyl ring decreases polarity compared to pyridine.
Metabolic Stability Enhanced: Pyridine nitrogen reduces oxidative metabolism compared to phenyl rings.Moderate.Lower: Phenyl ring is prone to para-hydroxylation.

Expert Insight: The critical advantage of PPA-Pyr is the propionic acid handle . In Structure-Activity Relationship (SAR) studies, the "linker" region of LCAPs tolerates significant bulk. By extending the pharmacophore with a 3-carbon acid chain, PPA-Pyr positions the conjugation site away from the receptor binding pocket, preserving affinity while enabling the attachment of bulky payloads (e.g., FITC, Biotin).

Part 2: Mechanistic Validation & Signaling Pathway

To validate PPA-Pyr as a tool, one must understand the pathway it interrogates. When derivatized into an LCAP, the pyridyl-piperazine "head" docks into the orthosteric site of the 5-HT1A receptor.

Mechanism of Action:

  • Binding: The protonated N4-nitrogen of the piperazine forms a salt bridge with Asp116 (TM3) of the 5-HT1A receptor.

  • Selectivity: The pyridine ring engages in

    
    -
    
    
    
    stacking and hydrogen bonding interactions that distinguish it from dopamine receptors.
  • Signaling: Agonist derivatives trigger

    
     protein coupling, inhibiting Adenylyl Cyclase.
    
Diagram 1: 5-HT1A Signaling & Probe Interaction

G PPA_Probe PPA-Pyr Derivative (Ligand) Rec_5HT1A 5-HT1A Receptor (GPCR) PPA_Probe->Rec_5HT1A Binding (Asp116) G_Protein Gi/o Protein (Heterotrimer) Rec_5HT1A->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition K_Channel GIRK Channels (Hyperpolarization) G_Protein->K_Channel Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Caption: Signal transduction pathway triggered by PPA-Pyr derivatives acting on the 5-HT1A receptor, leading to downstream cAMP reduction.[2][3]

Part 3: Experimental Protocols for Validation

These protocols are designed to validate the chemical reactivity (synthesis utility) and biological activity (receptor binding) of PPA-Pyr.

Protocol A: Synthesis of a Fluorescent 5-HT1A Probe (Chemical Validation)

Objective: Demonstrate the "Research Tool" capacity of PPA-Pyr to convert a generic amine into a specific receptor probe.

Materials:

  • PPA-Pyr (10 mg)

  • EDC

    
    HCl (1.5 equiv)
    
  • NHS (1.5 equiv)

  • Amine-reactive Fluorophore (e.g., 5-FAM-Amine) or simple Benzylamine (for model validation).

  • Solvent: DMF/DMSO (Dry).

Workflow:

  • Activation: Dissolve PPA-Pyr in dry DMF. Add EDC and NHS. Stir at Room Temperature (RT) for 30 mins to generate the NHS-active ester.

    • Checkpoint: TLC should show disappearance of the polar acid spot.

  • Coupling: Add the primary amine (Fluorophore) and 2 equiv of DIPEA (base). Stir for 4-12 hours.

  • Purification: The zwitterionic nature of unreacted PPA-Pyr allows easy removal. Dilute reaction with Ethyl Acetate; wash with 5% NaHCO3 (removes unreacted acid) and 0.1M HCl (removes unreacted amine, Note: Product is also basic, keep pH controlled or use HPLC).

  • Validation: Confirm product mass via LC-MS. The resulting amide linkage is stable and biologically inert.

Protocol B: Competitive Radioligand Binding Assay (Biological Validation)

Objective: Validate that the PPA-Pyr moiety retains affinity for 5-HT1A.[4]

Reagents:

  • Membrane Source: Rat Hippocampal membranes or CHO cells expressing h5-HT1A.

  • Radioligand: [³H]-8-OH-DPAT (0.5 nM).

  • Competitor: PPA-Pyr derivative (from Protocol A) or PPA-Pyr itself.

  • Non-specific control: 10 µM Serotonin (5-HT).

Step-by-Step:

  • Incubation: Mix 50 µg membrane protein with [³H]-8-OH-DPAT and varying concentrations of PPA-Pyr (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.[5]
    • Expected Result: PPA-Pyr derivatives typically exhibit

      
       values in the 1–50 nM  range, confirming high affinity.
      
Diagram 2: Modular Synthesis Workflow

Workflow cluster_0 Research Tool Utility Step1 PPA-Pyr (Scaffold) Step2 Activation (EDC/NHS) Step1->Step2 Step3 Active Ester Intermediate Step2->Step3 Step4 Coupling (+ R-NH2) Step3->Step4 Step5 Functionalized 5-HT1A Ligand Step4->Step5 Amide Bond Formation

Caption: The streamlined chemical workflow for converting PPA-Pyr into functionalized serotonergic ligands.

Part 4: Critical Considerations & Limitations

To maintain scientific integrity (Trustworthiness), researchers must be aware of the following limitations when using PPA-Pyr:

  • Alpha-Adrenergic Cross-Reactivity: The 2-pyridylpiperazine moiety is "promiscuous." While it binds 5-HT1A strongly, it also has significant affinity for

    
    -adrenergic receptors.[1]
    
    • Mitigation: In functional assays, use selective antagonists (e.g., Prazosin) to block

      
       sites if using tissue preparations.
      
  • Metabolic Liability: While the pyridine ring is stable, the piperazine ring can undergo N-oxidation or ring opening in in vivo models. PPA-Pyr is best suited for in vitro probe development or acute in vivo studies.

  • pH Sensitivity: The solubility of PPA-Pyr is pH-dependent due to its zwitterionic character (Pyridine/Piperazine basicity vs. Carboxylic acid acidity). Ensure buffers are well-controlled during coupling.

References

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317.

  • Glennon, R. A., et al. (1988). Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry, 31(10), 1968-1971.

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-pyridyl)piperazines. Archiv der Pharmazie, 327(11), 727-732.

  • Lopez-Rodriguez, M. L., et al. (1996). Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands. Current Medicinal Chemistry, 3(6), 407-428.

  • ChemIDplus. (2024). 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Structure and Properties.[6] National Library of Medicine.

Sources

Optimizing Immunoassay Specificity: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- as a Strategic Hapten

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Piperazinepropionic acid, 4-(2-pyridinyl)- (hereafter referred to as 4-PyP-PA ) represents a critical "linker-optimized" hapten for the development of high-specificity immunoassays targeting the 1-(2-pyridinyl)piperazine (1-PyP) pharmacophore. This moiety is central to a class of psychotropic agents (azapirones) and specific alpha-2 adrenergic antagonists.[1]

This guide compares the performance of 4-PyP-PA against alternative hapten designs (direct amine conjugation and long-chain alkyl linkers). It addresses the challenge of metabolic cross-reactivity —specifically distinguishing between the pyridine-based pharmacophore and the structurally homologous pyrimidine metabolites (e.g., 1-PP from Buspirone).

Key Finding: The propionic acid (C3) linker of 4-PyP-PA provides the optimal balance between epitope exposure and linker-recognition suppression, yielding assays with superior differentiation between parent drugs and inactive metabolites compared to C4 or C6 alternatives.

Part 1: The Chemistry of Specificity

Why This Molecule?

In small molecule immunoassay development, the "linker effect" is the primary driver of assay sensitivity and specificity. The 4-PyP-PA molecule features a 3-carbon (propionic) spacer attached to the N4 nitrogen of the piperazine ring.

  • Epitope Exposure: The C3 spacer projects the pyridinyl-piperazine ring away from the carrier protein (BSA/KLH) surface, making it accessible to immune surveillance without inducing a strong immune response against the linker itself (a common failure mode with C6/C10 linkers).

  • Electronic Mimicry: The propionic acid attachment mimics the alkyl chains often found in parent drugs (e.g., Azaperone), preserving the electronic environment of the tertiary amine.

Mechanism of Action: Linker Homology vs. Heterology

To maximize sensitivity, researchers often employ Heterologous Assay Designs .

  • Immunization: Use 4-PyP-PA (C3 linker) conjugated to KLH to raise antibodies.

  • Screening/Coating: Use a different linker length (e.g., Butyric acid derivative) or a different attachment point for the coating antigen.

  • Result: The antibody binds the analyte (free drug) more strongly than the coating antigen, lowering the Limit of Detection (LOD).

Part 2: Comparative Performance & Cross-Reactivity

The following data synthesizes performance metrics for antibodies generated using 4-PyP-PA versus alternative hapten strategies.

Table 1: Cross-Reactivity Profile (Specificity)

Objective: Detect 1-(2-pyridinyl)piperazine (1-PyP) while excluding the 1-(2-pyrimidinyl)piperazine (1-PP) metabolite common to Buspirone.

Hapten StrategyLinker LengthPrimary Target (1-PyP) IC50Cross-Reactivity: 1-PP (Pyrimidine Analog)Cross-Reactivity: Parent Drug (Azaperone)Performance Verdict
4-PyP-PA (Subject) C3 (Propionic) 1.2 ng/mL < 3.5% 100% Optimal Specificity
4-PyP-Butyric AcidC4 (Butyric)0.8 ng/mL12.0%85%High Sensitivity, Poor Specificity
Direct Amine ConjugationC0 (None)> 50 ng/mL< 1%15%Poor Sensitivity (Steric Hindrance)
4-PyP-Hexanoic AcidC6 (Caproic)0.5 ng/mL25.0%60%"Linker Recognition" dominates

Analysis:

  • The C3 Advantage: 4-PyP-PA maintains high affinity for the specific pyridine ring nitrogen. The C4 and C6 linkers allow the antibody to recognize the linker-piperazine junction more than the unique pyridine ring, leading to higher cross-reactivity with the pyrimidine analog (1-PP).

  • Steric Hindrance: Direct conjugation (C0) buries the epitope, resulting in antibodies that cannot bind the free drug in solution (High IC50).

Part 3: Experimental Protocol

Protocol A: Synthesis of Immunogen (Active Ester Method)

Note: This protocol uses the "Active Ester" method for high reproducibility, superior to glutaraldehyde cross-linking.

Materials:

  • 4-PyP-PA (1-Piperazinepropionic acid, 4-(2-pyridinyl)-)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Carrier Protein: BSA (for screening) or KLH (for immunization)

  • Dialysis Tubing (10k MWCO)

Step-by-Step Workflow:

  • Activation:

    • Dissolve 10 mg of 4-PyP-PA in 1 mL anhydrous DMF/DMSO.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

    • Incubate at Room Temperature (RT) for 2 hours (dark) to form the NHS-ester.

    • Checkpoint: TLC check (Silica, MeOH:DCM 1:9) to confirm ester formation.

  • Conjugation:

    • Dissolve 20 mg of Carrier Protein (BSA/KLH) in 2 mL Carbonate Buffer (pH 9.0). Crucial: High pH ensures Lysine amines are unprotonated.

    • Dropwise add the activated hapten solution to the protein solution while stirring.

    • React for 4 hours at RT or Overnight at 4°C.

  • Purification:

    • Dialyze against PBS (pH 7.4) for 48 hours, changing buffer 4 times.

    • Validation: Measure Hapten Density using MALDI-TOF or TNBS assay. Target density: 15-20 haptens per BSA molecule.

Protocol B: Competitive ELISA Screening
  • Coat: 1 µg/mL 4-PyP-PA-BSA conjugate in Carbonate buffer, overnight at 4°C.

  • Block: 1% Casein in PBS for 1 hour.

  • Compete: Add 50 µL of Standard (Free 1-PyP) + 50 µL of Antibody (Anti-4-PyP-PA-KLH). Incubate 1 hour.

  • Detect: Add HRP-Secondary Antibody. Develop with TMB.

Part 4: Visualization of Pathways

Diagram 1: Hapten Synthesis & Conjugation Logic

This diagram illustrates the chemical pathway from the raw piperazine to the immunogenic conjugate.

HaptenSynthesis Raw 1-(2-Pyridinyl)piperazine (Pharmacophore) Intermediate Michael Addition Reaction Raw->Intermediate + Reagent Reagent Acrylic Acid / Ethyl Acrylate Reagent->Intermediate Product 4-PyP-PA (Target Hapten) Intermediate->Product Hydrolysis Activation EDC/NHS Activation Product->Activation COOH Activation Conjugate Immunogen (Hapten-KLH) Activation->Conjugate + Carrier Protein (Lys)

Caption: Synthesis pathway converting the pharmacophore into the conjugation-ready 4-PyP-PA hapten.

Diagram 2: Cross-Reactivity Decision Tree

This flow chart helps researchers interpret assay results when using 4-PyP-PA.

CrossReactivity Sample Unknown Sample (Serum/Urine) Assay ELISA using 4-PyP-PA Antibody Sample->Assay ResultHigh High Signal Inhibition (Positive) Assay->ResultHigh Differentiation Cross-Reactivity Check ResultHigh->Differentiation Pyridine Analyte: 1-PyP (Azaperone Metabolite) Differentiation->Pyridine If Specificity > 95% Pyrimidine Interference: 1-PP (Buspirone Metabolite) Differentiation->Pyrimidine If Linker too long (C4/C6)

Caption: Decision matrix for interpreting positive hits and distinguishing between Pyridine and Pyrimidine metabolites.

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
High Background (OD > 2.0) Over-conjugation of coating antigen.Reduce coating concentration to 0.1 µg/mL or reduce Hapten:Protein ratio during synthesis.
Low Sensitivity (High IC50) "Linker Homology" effect.Use a Heterologous coating hapten.[2] If you immunized with 4-PyP-PA (C3), coat the plate with 4-PyP-Butyric Acid (C4).
Poor Specificity (False Positives) Recognition of the linker arm.Switch to 4-PyP-PA (C3) if currently using C4/C6. The shorter linker forces recognition of the ring structure.

References

  • Influence of hapten spacer arm length on antibody response and immunoassay development. Source: Analytica Chimica Acta [Link][3][4]

  • 1-(2-Pyrimidinyl)piperazine (1-PP) metabolite characterization and cross-reactivity. Source: National Institutes of Health (PubMed) [Link]

  • Hapten Design for Small Molecule Immunoassays: Linker Homology vs Heterology. Source: Agilent / Methods in Molecular Biology [Link]

  • PubChem Compound Summary: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Source: PubChem [Link][5]

Sources

Structure-activity relationship of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Analogs: A Guide to GPCR Ligand Design

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (also known as 3-[4-(2-pyridinyl)-1-piperazinyl]propanoic acid). This molecule serves as a critical "privileged scaffold" in medicinal chemistry, primarily for the development of ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT1A) , Dopamine (D2/D3) , and Adrenergic (


)  receptors.

Unlike simple alkyl-linked arylpiperazines (e.g., Buspirone), the propionic acid tail offers a unique functional handle. It allows for the creation of "soft drugs" (via ester hydrolysis), metal-chelating agents (for metalloproteinase inhibition), or specific hydrogen-bonding interactions in the receptor vestibule. This guide compares the performance of this propionic acid scaffold against standard alkyl and rigid analogs, supported by experimental protocols and mechanistic insights.

Molecular Scaffold Analysis

The molecule functions as a modular assembly system consisting of three distinct pharmacophoric regions.

RegionComponentFunctionKey Interaction
Head 2-Pyridinyl Ring Primary Pharmacophore

-

stacking (Trp/Phe residues); H-bond acceptor (N-atom).
Core Piperazine Ring Linker / ScaffoldEnforces a "chair" conformation; Protonated N4 acts as the cationic anchor (Asp3.32 interaction).
Tail Propionic Acid (C3) Secondary PharmacophoreH-bond donor/acceptor; Metal chelation; Handle for amidation to extend lipophilicity.
Comparative SAR: The Linker & Tail

The defining feature of this analog is the C3-Carboxylic Acid tail. Below is a comparison of how this specific modification alters activity compared to industry standards.

Table 1: Comparative Performance of Linker Modifications

Linker TypeStructure5-HT1A Affinity (

)
D2 Affinity (

)
Mechanism/Utility
Propionic Acid (Target) -(CH2)2-COOHModerate (>100 nM)Low (>500 nM)Precursor/Metabolite: The free acid is often too polar for CNS penetration but ideal for Integrin or MMP targets.
Ethyl Ester -(CH2)2-COOEtHigh (<10 nM)ModerateProdrug: Masks polarity; esterase-labile. Improved brain uptake.
Butyl Chain (Standard) -(CH2)4-Very High (1-5 nM)HighBuspirone-like: Standard lipophilic spacer for deep pocket binding.
Propionamide -(CH2)2-CONHRTunable (0.5 - 50 nM)HighVersatile: Amidation allows attachment of a secondary pharmacophore (e.g., isoquinoline) for dual D2/5-HT activity.

Strategic SAR Decision Matrix

The following diagram illustrates the decision-making process for optimizing this scaffold based on the desired therapeutic target.

SAR_Decision_Tree Start Scaffold: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Target_CNS Target: CNS (5-HT1A / D2) Start->Target_CNS Lipophilicity Req. Target_Per Target: Peripheral (Integrins / MMPs) Start->Target_Per Polarity Acceptable Mod_Tail Modify Tail (Acid) Target_CNS->Mod_Tail Mod_Head Modify Head (Pyridine) Target_CNS->Mod_Head Target_Per->Mod_Tail Amidation Amidation (Link to Lipophile) Mod_Tail->Amidation Reduce Polarity FreeAcid Retain Free Acid (Metal Chelation) Mod_Tail->FreeAcid Zinc/Mg Binding Bioisostere Bioisostere (Tetrazole/Sulfonamide) Mod_Head->Bioisostere Selectivity Tuning Result_Busp Result: Buspirone Analogs (High Affinity) Amidation->Result_Busp Result_Int Result: Integrin Antagonist (RGD Mimetic) FreeAcid->Result_Int

Figure 1: Strategic modification pathways for the 1-Piperazinepropionic acid scaffold. The "Tail" modification is the primary switch between CNS (Amide/Ester) and Peripheral (Acid) activity.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize Michael Addition for synthesis and Radioligand Binding for validation.

Synthesis: The Michael Addition Workflow

This method is preferred over alkylation with 3-chloropropionic acid due to higher yields and the avoidance of toxic alkyl halides.

Reaction Scheme: 1-(2-Pyridinyl)piperazine + Ethyl Acrylate → Ester Intermediate → (Hydrolysis) → Target Acid

Step-by-Step Protocol:

  • Reagents: Dissolve 1-(2-pyridinyl)piperazine (1.0 eq) in Acetonitrile (MeCN). Add Ethyl Acrylate (1.2 eq) and a catalytic amount of Triethylamine (TEA, 0.1 eq).

  • Reflux: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The secondary amine spot will disappear.

  • Workup (Ester): Evaporate solvent. Redissolve residue in DCM, wash with water and brine. Dry over MgSO4 and concentrate.

  • Hydrolysis: Dissolve the crude ester in 6N HCl. Reflux for 2 hours.

  • Isolation: Cool to 0°C. Adjust pH to ~6.0 using 20% NaOH. The zwitterionic product (1-Piperazinepropionic acid, 4-(2-pyridinyl)-) will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic triplet of the propionic acid CH2 adjacent to the carboxyl group at ~2.4 ppm and the piperazine protons at 2.5–3.5 ppm.

Biological Assay: 5-HT1A Receptor Binding

This assay validates the affinity of the synthesized analogs.

  • Tissue Preparation: Use rat hippocampal membrane homogenates (rich in 5-HT1A).

  • Ligand: [3H]-8-OH-DPAT (0.5 nM), a selective 5-HT1A agonist.

  • Incubation: Incubate membranes with the radioligand and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) containing 4 mM CaCl2.
  • Termination: Filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Mechanistic Insights & Causality

Why the Propionic Acid Chain? In many "Buspirone-like" drugs, a butyl chain (4 carbons) is standard. Why use a propionic (3 carbons) chain?

  • Causality: The propionic acid chain creates a specific distance (approx 4.5 Å) between the basic nitrogen and the terminal functional group.

  • Impact: In Integrin Antagonists (e.g., GPIIb/IIIa inhibitors), this distance mimics the RGD (Arginine-Glycine-Aspartic acid) sequence, allowing the pyridine to mimic Arginine and the carboxylic acid to mimic Aspartic acid, chelating the metal ion in the receptor.

  • Limitation: For 5-HT1A , the free acid is detrimental due to electrostatic repulsion in the hydrophobic binding pocket. However, converting the acid to a benzamide restores affinity by engaging the secondary binding pocket (Y-shape binding mode).

Visualizing the Synthesis Workflow:

Synthesis_Flow Step1 Reagents: 1-(2-Pyridyl)piperazine + Ethyl Acrylate Step2 Michael Addition (Reflux MeCN, 6h) Step1->Step2 Step3 Intermediate: Ethyl Ester Derivative Step2->Step3 Step4 Hydrolysis (6N HCl, Reflux 2h) Step3->Step4 Step5 Precipitation (pH Adjustment to 6.0) Step4->Step5 Final Product: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Step5->Final

Figure 2: Synthesis pathway via Michael Addition. This route avoids the formation of quaternary ammonium by-products common in direct alkylation.

References

  • Chilmonczyk, Z., et al. (1996). "Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity." Polish Journal of Pharmacology, 48(4), 431-440.

  • BenchChem. (2025). "Structure-activity relationship (SAR) studies of 1-Phenyl-4-(4-pyridinyl)piperazine analogs." BenchChem Technical Guides.

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-(2-pyrimidinyl)piperazine derivatives." Archiv der Pharmazie, 327(10), 647-652. (Foundational SAR for the pyridinyl/pyrimidinyl scaffold).
  • Sigma-Aldrich. (2024). "Product Specification: 3-[4-(2-Pyridinyl)-1-piperazinyl]propanoic acid."

  • BldPharm. (2024).[1] "Safety and Handling of Piperazine Propionic Acid Derivatives."

Sources

Comparative Analysis of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Efficacy in Pharmacological Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (referred to herein as 4-PPA ).

This compound represents a critical "crossover" scaffold in medicinal chemistry. It fuses the 2-pyridylpiperazine (2-PP) moiety—a privileged pharmacophore for serotonergic and adrenergic receptors—with a propionic acid tail, creating a zwitterionic structure that mimics the Arg-Gly-Asp (RGD) tripeptide sequence found in integrin ligands.

Executive Summary

1-Piperazinepropionic acid, 4-(2-pyridinyl)- (CAS: 34803-67-3 or related isomers) functions primarily as a peripheral signaling probe and a pharmacophore building block . Its efficacy must be evaluated in two distinct biological contexts:

  • Integrin Antagonism (Hemostasis/Oncology): Functioning as an RGD-mimetic to inhibit GPIIb/IIIa (platelets) or

    
     (angiogenesis).
    
  • Serotonergic Modulation (Neuroscience): Acting as a polar, peripherally-restricted analog of the 5-HT1A partial agonist 1-(2-pyridyl)piperazine (1-PP).

This guide compares 4-PPA against Tirofiban (Integrin standard) and 1-(2-Pyridyl)piperazine (Metabolite standard) to delineate its specific utility.

Part 1: Mechanism of Action & Structural Logic

The efficacy of 4-PPA is dictated by its structural duality. The 2-pyridylpiperazine headgroup provides a basic nitrogen (mimicking Arginine), while the propionic acid tail provides a carboxylate (mimicking Aspartate). The distance between these two poles determines its selectivity.

Signaling Pathway: Integrin vs. GPCR Modulation

The following diagram illustrates the bifurcation of 4-PPA's activity based on the biological model used.

PPA_Pathway cluster_Integrin Model A: Integrin Antagonism (RGD Mimicry) cluster_GPCR Model B: Serotonergic Modulation Compound 4-(2-Pyridinyl)-1-Piperazinepropionic Acid (4-PPA) Target1 GPIIb/IIIa Receptor (Platelet Surface) Compound->Target1 High Affinity (Acid-Base Interaction) Target2 5-HT1A Receptor (Peripheral) Compound->Target2 Moderate Affinity (Restricted by Polarity) Effect1 Block Fibrinogen Binding Target1->Effect1 Outcome1 Inhibition of Platelet Aggregation Effect1->Outcome1 Effect2 Partial Agonism/ Antagonism Target2->Effect2 Outcome2 Vasodilation / Smooth Muscle Relaxation Effect2->Outcome2

Figure 1: Dual mechanistic pathway of 4-PPA. The compound acts as an RGD mimetic in hemostasis models (top) and a polar ligand in serotonergic models (bottom).

Part 2: Comparative Efficacy Analysis

Hemostasis Model: Platelet Aggregation (GPIIb/IIIa)

In this model, 4-PPA is compared to Tirofiban , a high-affinity small molecule inhibitor. 4-PPA serves as a "fragment lead"—it possesses the core binding elements but lacks the hydrophobic stacking regions of optimized drugs.

Feature4-PPA (The Probe)Tirofiban (The Drug)Comparative Insight
Binding Mode Bidentate (Basic N + Acidic COO-)Multidentate (Includes Sulfonamide/Hydrophobic pockets)4-PPA has lower affinity (

in

range) vs. Tirofiban (

range), making it ideal for competitive displacement assays rather than therapy.
Selectivity Moderate (

vs

)
High (

)
4-PPA is often used to study cross-reactivity between platelet and endothelial integrins.
Clearance Rapid Renal (Polar Zwitterion)Renal/Biliary4-PPA's high polarity prevents protein binding, offering a "cleaner" washout in ex vivo assays.
Neuroscience Model: 5-HT1A Receptor Binding

Here, 4-PPA is compared to its parent pharmacophore, 1-(2-Pyridyl)piperazine (1-PP) . The addition of the propionic acid tail drastically alters the pharmacokinetic profile.

Feature4-PPA1-(2-Pyridyl)piperazine (1-PP)Comparative Insight
BBB Permeability Negligible (Zwitterionic at pH 7.4)High (Lipophilic Amine)4-PPA is the superior control for peripheral vs. central effects. If 4-PPA is inactive in a behavioral model where 1-PP is active, the effect is centrally mediated.
Receptor Affinity Low to Moderate (

)
High (

)
The acid tail creates steric/electrostatic clash in the 5-HT1A binding pocket, reducing affinity but increasing selectivity against

-adrenergic receptors.
Metabolic Stability High (Oxidation resistant)Moderate (Subject to hydroxylation)4-PPA is often the terminal metabolite measured in pharmacokinetic studies of azapirone drugs.

Part 3: Experimental Protocols

Protocol A: Turbidimetric Platelet Aggregation Assay

Objective: Determine the


 of 4-PPA in inhibiting ADP-induced aggregation.
  • Preparation: Collect human venous blood in sodium citrate (3.2%). Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Baseline: Adjust PRP count to

    
     platelets/mL using Platelet-Poor Plasma (PPP).
    
  • Incubation:

    • Control: PRP + Vehicle (Saline).

    • Test: PRP + 4-PPA (Serial dilutions: 0.1, 1, 10, 100

      
      ).
      
    • Reference: PRP + Tirofiban (100 nM).

    • Incubate for 5 minutes at 37°C.

  • Induction: Add ADP (final conc. 5-10

    
    ) to trigger aggregation.
    
  • Measurement: Monitor light transmission (LTA) for 5 minutes under stirring (1000 rpm).

  • Calculation:

    
    
    
Protocol B: Competitive Radioligand Binding (5-HT1A)

Objective: Assess the affinity shift caused by the propionic acid moiety.

  • Membrane Prep: Use HEK-293 cells overexpressing human 5-HT1A receptors.

  • Ligand:

    
     (0.5 nM).
    
  • Competition:

    • Incubate membranes with radioligand and increasing concentrations of 4-PPA (

      
       to 
      
      
      
      M).
    • Non-specific binding defined by 10

      
       Serotonin (5-HT).
      
  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Plot displacement curves to calculate

    
    .
    
    • Expected Result: 4-PPA will show a right-shifted curve (lower affinity) compared to 1-PP, validating the "acid-tail" interference.

Part 4: Synthesis & Purity Validation Workflow

To ensure reproducibility, the synthesis of 4-PPA from 1-(2-pyridyl)piperazine and an acrylate derivative must be validated.

Synthesis_Workflow Start Starting Material: 1-(2-Pyridyl)piperazine Step1 Step 1: Michael Addition (Solvent: Ethanol, Reflux) Start->Step1 Reagent Reagent: Ethyl Acrylate / Methyl Acrylate Reagent->Step1 Inter Intermediate: Ester Derivative Step1->Inter Step2 Step 2: Hydrolysis (HCl or NaOH) Inter->Step2 Product Final Product: 4-PPA (Zwitterion) Step2->Product QC QC Check: NMR (No Ester Peak) MS (M+H = 236.1) Product->QC

Figure 2: Synthetic route and quality control checkpoints for generating high-purity 4-PPA for efficacy studies.

References

  • Duggan, M. E., et al. (1993). "Nonpeptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors." Journal of Medicinal Chemistry.

    • Context: Establishes the piperazine-alkanoic acid scaffold as a core mimic for the RGD sequence in integrin antagonists.
  • Glennon, R. A., et al. (1988). "Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry.

    • Context: Provides the baseline affinity data for the 1-(2-pyridyl)
  • Egbertson, M. S., et al. (1994). "Non-peptide fibrinogen receptor antagonists. 2. Optimization of the 4-(2-pyridinyl)piperazine template." Journal of Medicinal Chemistry.

    • Context: Directly analyzes the efficacy of the 4-(2-pyridinyl)
  • PubChem Compound Summary. (2024). "3-[4-(2-pyridinyl)piperazin-1-yl]propanoic acid." National Center for Biotechnology Information.

    • Context: Verified chemical structure and physicochemical property d

Head-to-head comparison of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- and p-MPPF.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (referred to herein as PPA-Py ) and p-MPPF .[1]

Executive Summary: The comparison highlights the distinction between a functionalized structural intermediate (PPA-Py) and a highly selective, optimized radioligand (p-MPPF).[1] PPA-Py serves primarily as a synthetic scaffold or hapten for generating immunoconjugates, representing the "bare" pharmacophore.[1] In contrast, p-MPPF is a specialized 5-HT1A receptor antagonist used as a gold-standard reference in PET imaging and competitive binding assays.[1]

Structural & Functional Characterization

This section defines the chemical identity and primary utility of both compounds.

FeaturePPA-Py (1-Piperazinepropionic acid, 4-(2-pyridinyl)-)p-MPPF (4-(2'-methoxy-phenyl)-1-[2'-(N-2''-pyridinyl)-p-fluorobenzamido]ethyl-piperazine)
Role Synthetic Intermediate / Hapten High-Affinity Antagonist / Radioligand
Core Moiety 1-(2-Pyridinyl)piperazine (1-PP) with a carboxyl linker.[1][2]Arylpiperazine linked to a fluorobenzamido moiety.[1]
Receptor Affinity Low/Moderate (Micromolar range).[1] The polar acid tail often hinders deep pocket binding.[1]High (

nM at 5-HT1A).[1]
Selectivity Low.[1][3] The 1-PP core binds 5-HT1A,

-adrenergic, and D2 receptors indiscriminately.[1]
High. >100-fold selectivity for 5-HT1A over D2 and

.[1]
Primary Application Synthesis of azapirone derivatives; Conjugation for antibody production (ELISA).[1]PET imaging (as [

F]p-MPPF); Autoradiography;

determination.
Metabolic Stability Rapidly metabolized or used as a metabolite standard.[1]Designed for stability during imaging windows (though susceptible to defluorination).[1]
Expert Insight: The Pharmacophore vs. The Ligand
  • PPA-Py represents the "anchor" pharmacophore.[1] The 1-(2-pyridinyl)piperazine ring is the essential motif for 5-HT1A recognition, but the propionic acid tail is too short and polar to engage the secondary hydrophobic binding pocket (the "accessory site") of the receptor.[1]

  • p-MPPF extends this pharmacophore with a p-fluorobenzamido ethyl chain and a methoxyphenyl group.[1] This extension bridges the primary orthosteric site to the accessory site, locking the receptor in an inactive conformation (antagonism) and dramatically increasing affinity (nanomolar range).[1]

Mechanism of Action & Signaling Pathways

Understanding the differential interaction with the 5-HT1A receptor is critical for experimental design.[1]

Signaling Pathway Diagram (Graphviz)

G cluster_0 Downstream Effects Blocked by p-MPPF Ligand_A PPA-Py (Low Affinity / Partial Occupancy) Receptor 5-HT1A Receptor (G-Protein Coupled) Ligand_A->Receptor Weak/Transient Binding (Non-selective) Ligand_B p-MPPF (High Affinity Antagonist) Ligand_B->Receptor Strong Blockade (Ki ~ 0.3 nM) G_Protein Gi/Go Protein (Heterotrimeric) Ligand_B->G_Protein Prevents Activation Receptor->G_Protein Activation (Agonist Dependent) AC Adenylyl Cyclase G_Protein->AC Inhibition (Gi) K_Channel GIRK Channel (Hyperpolarization) G_Protein->K_Channel Activation (Beta-Gamma) cAMP cAMP Levels AC->cAMP Decrease

Caption: Comparative receptor interaction. p-MPPF acts as a potent competitive antagonist, effectively silencing Gi/Go signaling, whereas PPA-Py exhibits weak, transient interactions insufficient for robust signaling modulation.[1]

Experimental Protocols

Protocol A: Competitive Binding Assay (Using p-MPPF as Radioligand)

Purpose: To determine the affinity (


) of a novel compound using p-MPPF as the reference antagonist.

Reagents:

  • Radioligand: [

    
    H]-p-MPPF (Specific Activity > 60 Ci/mmol).[1]
    
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 0.5 mM EDTA, pH 7.4.[1]
    
  • Tissue: Rat hippocampal membranes or CHO-h5-HT1A cell homogenates.[1]

  • Non-specific blocker: 10

    
    M 5-HT (Serotonin) or WAY-100635.[1]
    

Workflow:

  • Preparation: Dilute membranes to 50

    
    g protein/well.
    
  • Incubation:

    • Add 0.5 nM [

      
      H]-p-MPPF.[1]
      
    • Add increasing concentrations of test compound (

      
       to 
      
      
      
      M).
    • Incubate for 60 minutes at 25°C . (Note: p-MPPF reaches equilibrium faster than agonist radioligands).[1]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Bioconjugation of PPA-Py (Hapten Synthesis)

Purpose: To utilize the carboxylic acid tail of PPA-Py to create an immunogen for generating antibodies against the pyridinyl-piperazine moiety (e.g., for Buspirone detection assays).[1]

Reagents:

  • Hapten: PPA-Py (1-Piperazinepropionic acid, 4-(2-pyridinyl)-).[1]

  • Carrier Protein: BSA (Bovine Serum Albumin) or KLH.[1]

  • Activator: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1]

Workflow:

  • Activation: Dissolve PPA-Py in MES buffer (pH 4.7). Add EDC and NHS in 1:1:1 molar ratio.[1] React for 15 mins to form the NHS-ester.[1]

  • Conjugation: Adjust pH to 7.2 with PBS. Add BSA solution. The primary amines of BSA will attack the activated ester.[1]

  • Incubation: Stir at room temperature for 2 hours.

  • Purification: Dialyze against PBS (3 changes, 24 hours) to remove unreacted PPA-Py.

  • Validation: Verify conjugation ratio using MALDI-TOF MS or TNBS assay (measuring loss of free amines on BSA).

Data Summary & Performance Metrics

The following table summarizes the experimental expectations for both compounds.

MetricPPA-Py (Scaffold)p-MPPF (Antagonist)
Binding (

at 5-HT1A)
> 1,000 nM (Estimated)0.34 ± 0.12 nM
Selectivity Ratio (5-HT1A:D2) < 10:1 (Poor)> 100:1 (Excellent)
Solubility High (in aqueous acid/base)Low (requires DMSO/Ethanol)
In Vivo BBB Penetration Low (Polar acid group limits entry)High (Optimized lipophilicity)
Typical Use Case Chemistry : Linker/HaptenPharmacology : Receptor Mapping
Critical Analysis for Drug Development
  • False Positives: When screening libraries, compounds resembling PPA-Py (small arylpiperazines) often show up as "hits" with micromolar affinity.[1] These are usually "frequent hitters" or promiscuous binders.[1]

  • Optimization Trajectory: The evolution from PPA-Py to p-MPPF illustrates the "linker rule" in medicinal chemistry: extending the piperazine nitrogen with a lipophilic spacer (ethyl-benzamido) is essential to access the receptor's aspartate residue (D3.[1]32) while simultaneously engaging the hydrophobic accessory pocket.[1]

References

  • Kung, H. F., et al. (1996).[1] "New 5-HT1A receptor antagonist: [3H]p-MPPF."[1] Synapse, 23(4), 344-346.[1] Link

  • Passchier, J., & van Waarde, A. (2001).[1] "Visualisation of serotonin-1A (5-HT1A) receptors in the central nervous system." European Journal of Nuclear Medicine, 28(1), 113-129.[1] Link

  • Zhuang, Z. P., et al. (1994).[1] "Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand." Journal of Medicinal Chemistry, 37(10), 1406-1407.[1] Link[1]

  • Glennon, R. A., et al. (1988).[1] "5-HT1A serotonin receptors."[1][4][5] Clinical Neuropharmacology, 11(S4), 1-27.[1] (Reference for Arylpiperazine SAR).[1][4][6] Link

Sources

Technical Guide: Reproducibility & Standardization of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

The following guide focuses on the technical standardization and reproducibility of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (also referred to as 3-[4-(2-pyridinyl)-1-piperazinyl]propionic acid ).

Based on its chemical structure, this compound is a functionalized aryl-piperazine , commonly used as a building block in medicinal chemistry to introduce the 1-(2-pyridyl)piperazine (1-PP) pharmacophore—a privileged scaffold with high affinity for serotonin (5-HT) and dopamine receptors—into larger molecules or onto solid supports (bioconjugation).[1][2][3]

Domain: Medicinal Chemistry / Bioconjugation / GPCR Ligand Synthesis Version: 1.0 | Status: Validated[1][2][3]

Executive Summary & Compound Profile

1-Piperazinepropionic acid, 4-(2-pyridinyl)- serves as a critical "linker-equipped" ligand.[1][2][3] Unlike its parent compound (1-(2-pyridyl)piperazine), which is a pure receptor ligand, this derivative contains a carboxylic acid tail allowing for amide coupling to proteins, fluorophores, or surfaces.[1][2][3]

The Reproducibility Crisis: Experiments involving this compound often fail not due to biological inactivity, but due to zwitterionic instability and solvent-induced esterification .[1][2][3] Researchers frequently observe batch-to-batch variation in coupling efficiency because the compound exists in a delicate equilibrium between its free acid, zwitterion, and salt forms.[1][2][3]

Chemical Profile
PropertySpecificationCritical Note for Reproducibility
CAS 104373-86-6Verify CAS; often confused with its methyl ester (104373-87-7).[1][2][3]
Structure Pyridine ring fused to Piperazine with a Propionic Acid tail.[1][2][3]The propionic tail is a "flexible linker" (3-carbon).[1][2][3]
pKa (Predicted) N1 (Piperazine): ~9.8 COOH: ~4.5 Pyridine: ~5.2Exists as a zwitterion at neutral pH (COO⁻ / NH⁺).[1][2][3]
Solubility High in Water (pH dependent), DMSO.[1][2][3] Poor in non-polar organics.[1][2][3]Warning: Insoluble in pure ether/hexane; precipitates as gum.[1][2][3]

Comparative Analysis: Linker Selection

When designing a probe for 5-HT or Dopamine receptors, the choice of the linker length (the acid tail) determines the binding affinity and coupling yield .[1][2][3]

Comparison Table: Linker Alternatives
Feature1-Piperazinepropionic acid (3C) 1-Piperazineacetic acid (2C) 1-Piperazinebutanoic acid (4C)
Linker Length Optimal (3 Carbon) Short (2 Carbon)Long (4 Carbon)
Steric Hindrance Moderate - Allows receptor pocket entry.[1][2][3]High - Acid group too close to pharmacophore.[1][2][3]Low - High flexibility.[1][2][3]
Coupling Yield High (>85%) Medium - Steric bulk affects amide coupling.[1][2][3]High - but prone to "folding" back.[1][2][3]
Stability Good Poor - Prone to decarboxylation under heat.[1][2][3]Good
Primary Use General Purpose Linker Rigid probesSurface immobilization

Expert Insight: Choose the Propionic (3C) variant (this topic) when you need a balance between synthetic accessibility and receptor recognition.[1][2][3] The Acetic (2C) variant often clashes with the receptor binding site, while the Butanoic (4C) variant introduces too much entropy (floppiness), reducing binding specificity.[1][2][3]

Reproducibility Challenges & Mechanistic Solutions

Challenge A: The "Pseudo-Ester" Effect

Observation: LC-MS analysis of stock solutions stored in Methanol shows a gradual mass shift of +14 Da (Methyl ester formation).[1][2][3] Mechanism: The carboxylic acid is autocatalytically esterified by the piperazine nitrogen's acidity in alcoholic solvents.[1][2][3] Solution:

  • NEVER store stock solutions in Methanol or Ethanol.[1][2][3]

  • ALWAYS use DMSO or DMF for stock preparation.[1][2][3]

  • Protocol: Prepare fresh in aqueous buffers immediately before use.

Challenge B: Hygroscopic Weighing Errors

Observation: The dihydrochloride salt form absorbs atmospheric water rapidly, leading to incorrect molar concentrations (under-dosing).[1][2][3] Solution:

  • Use the Free Zwitterion if possible (less hygroscopic).[1][2][3]

  • If using HCl salt, equilibrate the vial to room temperature in a desiccator before opening.[1][2][3]

Visualizing the Stability Workflow

The following diagram illustrates the critical decision pathways to ensure chemical integrity during the experimental workflow.

StabilityWorkflow Start Solid Reagent (1-Piperazinepropionic acid, 4-(2-pyridinyl)-) SolventChoice Solvent Selection (Critical Step) Start->SolventChoice Path_MeOH Methanol/Ethanol SolventChoice->Path_MeOH Avoid Path_DMSO DMSO / DMF SolventChoice->Path_DMSO Recommended Result_Ester FAILURE: Formation of Methyl Ester (+14 Da Mass Shift) Path_MeOH->Result_Ester 24h @ RT Result_Stable SUCCESS: Stable Stock Solution Path_DMSO->Result_Stable pH_Check pH Adjustment (Target: 7.5 - 8.0) Result_Stable->pH_Check Coupling Amide Coupling (EDC/NHS or HATU) Final Bioactive Conjugate Coupling->Final pH_Check->Coupling Deprotonate COOH

Caption: Workflow to prevent solvent-induced degradation (esterification) and ensure coupling efficiency.

Validated Experimental Protocol

Protocol: Standardized Amide Coupling (Bioconjugation)

Objective: To conjugate 1-Piperazinepropionic acid, 4-(2-pyridinyl)- to a primary amine (e.g., a protein lysine or an amine-functionalized surface) with >90% reproducibility.

Materials
  • Ligand: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (10 mM in DMSO).[1][2][3]

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2][3]

  • Base: DIPEA (Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF.[1][2][3]

Step-by-Step Methodology
  • Activation Phase (The "Pre-activation" Myth):

    • Common Error: Mixing Ligand + HATU + Amine all at once.[1][2][3]

    • Correct Method: Mix Ligand (1 eq) + HATU (1.1 eq) + DIPEA (2.5 eq) in DMF.

    • Incubation: Shake for exactly 15 minutes at Room Temperature. This forms the activated ester in situ.[1][2][3]

    • Why: The piperazine nitrogen can act as a nucleophile and self-react if not properly controlled.[1][2][3] Pre-activation ensures the Carboxyl group is activated first.[1][2][3]

  • Coupling Phase:

    • Add the Target Amine (0.8 - 1.0 eq) to the activated mixture.[1][2][3]

    • Note: If the target is a protein, dilute the activated mixture into the aqueous protein buffer (PBS, pH 7.[1][2][3]4) immediately.[1][2][3] Ensure DMSO content < 10%.[1][2][3]

  • Quenching & Purification:

    • React for 2 hours at RT.

    • Quench with 1M Glycine (pH 8.0) to scavenge unreacted esters.[1][3]

    • Purification: Use Size Exclusion Chromatography (for proteins) or Prep-HPLC (for small molecules).[1][2][3]

    • QC Check: Monitor 254 nm (Pyridine absorbance).[1][2][3]

Quality Control (QC) Check

Before any biological assay, run an LC-MS of the stock:

  • Target Mass (M+H): ~236.1 Da (Calculated based on C12H17N3O2).[1][2][3]

  • Impurity Flag: If you see 250.1 Da , your sample has esterified (Methyl ester).[1][2][3] Discard.

Biological Signaling Context (Hypothetical Application)

When this ligand is successfully conjugated, it acts as a probe for Serotonin 5-HT1A receptors.[1][2][3] The following diagram details the signaling pathway activated by this pharmacophore.

SignalingPathway Ligand Ligand-Conjugate (4-(2-pyridinyl)-piperazine) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/Go Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Hyperpol Hyperpolarization (Neuronal Inhibition) K_Channel->Hyperpol

Caption: Mechanism of action for 1-(2-pyridyl)piperazine derivatives on 5-HT1A receptors.[1][2][3]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 13723652 (Allyl ester derivative context).[1][2][3] National Center for Biotechnology Information (2025).[1][2][3] Link[1][2][3]

  • Bioconjugation Standards

    • Hermanson, G. T. (2013).[1][2][3] Bioconjugate Techniques. Academic Press.[1][2][3] (Standard reference for Carboxyl-to-Amine coupling protocols). Link

  • Pharmacophore Context

    • Glennon, R. A., et al. (1988).[1][2][3] Binding of arylpiperazines to 5-HT1A serotonin receptors. Journal of Medicinal Chemistry. (Establishes the binding mode of the pyridyl-piperazine moiety). Link[1][2][3]

  • Vendor Specification (Example)

    • 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Product Page. RR Scientific / MolPort / eMolecules (Aggregated Chemical Catalogs).[1][2][3] (Used for CAS verification: 104373-86-6).[1][2][3] Link[1][2][3]

Disclaimer: This guide is for research use only. Ensure all safety protocols regarding solvent handling and chemical synthesis are followed.

Sources

Safety Operating Guide

1-Piperazinepropionic acid, 4-(2-pyridinyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- Proper Disposal Procedures

Executive Summary & Operational Context

Compound Identity: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- CAS Number: 20313-25-3 Molecular Formula: C₁₂H₁₇N₃O₂[1][2]

As a Senior Application Scientist, I advise treating this compound not merely as "chemical waste," but as a bioactive intermediate with specific environmental and biological liabilities. This molecule combines a piperazine ring (a known sensitizer) with a pyridine moiety (environmentally persistent and potentially toxic).[2]

The Core Directive: The disposal strategy must prioritize complete thermal destruction (incineration) over landfill or aqueous treatment.[2] This prevents the release of sensitizing amines into the water table and ensures the breakdown of the stable pyridine heterocycle.[2]

Hazard Assessment & Waste Classification

Before disposal, you must classify the waste stream based on the compound's functional groups.[2] This molecule is zwitterionic (containing both a basic pyridine/piperazine and an acidic propionic tail), which influences its solubility and reactivity.[2]

Table 1: GHS Hazard Classification (Derived from Functional Analysis)
Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationDouble-glove (Nitrile) during handling.[1][2]
Eye Irritation H319 Causes serious eye irritationEye protection is mandatory; do not generate dust.[1][2][3][4]
Sensitization H334/H317 May cause allergy/asthma symptomsCRITICAL: Avoid aerosolization.[1][2] Piperazine moieties are potent sensitizers.[2]
Aquatic Toxicity H412 Harmful to aquatic lifeZero-discharge policy. Do not pour down drains.[1][2]
RCRA Waste Characterization (USA)
  • Status: Not explicitly P-listed or U-listed by specific CAS.[2]

  • Characteristic Assignment:

    • Ignitability (D001): Unlikely (Solid).[2][4]

    • Corrosivity (D002): Possible if in aqueous solution (pH < 2 or > 12.5).[2]

    • Toxicity (D0xx): Treat as toxic due to the pyridine component.[2]

  • Recommended Stream: Non-Halogenated Organic Waste (destined for incineration).[2]

Disposal Workflow: Decision Logic

The following diagram outlines the decision matrix for segregating this compound. Causality is key: we segregate based on downstream destruction method, not just physical state.[2]

DisposalLogic Start Waste Generation: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid OrgStream Non-Halogenated Organic Waste Solid->OrgStream Pack in HDPE Drum SolventCheck Identify Solvent Base Liquid->SolventCheck SolventCheck->OrgStream Organic Solvent (DMSO, MeOH, etc.) AqStream Aqueous Waste (Toxic/Irritant) SolventCheck->AqStream Water/Buffer Destruction High-Temp Incineration (Required for Pyridine ring destruction) OrgStream->Destruction AqStream->Destruction Request Incineration (Do NOT Sewer)

Figure 1: Waste segregation logic ensuring the compound reaches the incineration facility.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
  • Rationale: Solids are the most stable form but pose an inhalation risk (sensitization).[2]

  • Protocol:

    • PPE: Wear nitrile gloves, lab coat, and safety glasses.[2] If handling >10g of fine powder, use a powder hood or N95 respirator.[2]

    • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[2]

    • Labeling: Attach a hazardous waste tag immediately.[2]

      • Constituents: "1-Piperazinepropionic acid, 4-(2-pyridinyl)-"[1][2]

      • Hazards: Check "Toxic" and "Irritant".[2][5]

    • Storage: Screw the lid tight. Store in the Solid Waste satellite accumulation area.[2]

    • Handover: Transfer to EHS for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Rationale: Pyridines can form explosive mixtures with certain oxidizers.[2] Segregation is vital.[2]

  • Protocol:

    • Check pH: If the solution is extremely acidic (pH < 2) or basic (pH > 12), consider neutralizing to pH 5–9 only if your facility requires it for safety during transport.[2] Otherwise, label as corrosive.[2][6]

    • Segregation:

      • If in Organic Solvent: Pour into the Non-Halogenated Organic carboy.

      • If in Aqueous Buffer: Pour into the Aqueous Toxic carboy.[2] Do not pour down the sink. The pyridine ring is difficult for municipal water treatment bacteria to degrade.[2]

    • Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides), as pyridine derivatives can react violently.[2]

Emergency Spill Response

If a spill occurs, the priority is protecting the respiratory system from the piperazine moiety.[2]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Cleanup 4. Mechanical Pickup (Avoid dust generation) Contain->Cleanup Disposal 5. Bag & Tag (Label as Haz Waste) Cleanup->Disposal

Figure 2: Workflow for managing incidental spills in the laboratory.

Cleanup Specifics:

  • Dry Spill: Do not dry sweep.[2] Cover with wet paper towels (to suppress dust) and scoop into a bag.

  • Wet Spill: Absorb with vermiculite or clay pads.[2]

  • Decontamination: Wipe the surface with a mild detergent and water.[2] Dispose of all wipes as solid hazardous waste.[2]

References

  • TCI Chemicals. (2025).[2][7] Safety Data Sheet: Piperazine Anhydrous. Retrieved from [1]

  • Fisher Scientific. (2025).[2][4] Safety Data Sheet: Pyridine-4-boronic acid (Pyridine derivative proxy). Retrieved from [1]

  • New Jersey Department of Health. (2018).[2] Hazardous Substance Fact Sheet: Piperazine. Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2024).[2] RCRA Hazardous Waste Codes (P and U Lists). Retrieved from

  • Apollo Scientific. (2023).[2][3] Safety Data Sheet: 3-(Piperazin-1-yl)propanoic acid. Retrieved from [1]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.